2-bromo-N-(3,5-dimethoxyphenyl)benzamide
Description
The exact mass of the compound 2-bromo-N-(3,5-dimethoxyphenyl)benzamide is 335.01571 g/mol and the complexity rating of the compound is 314. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-bromo-N-(3,5-dimethoxyphenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-(3,5-dimethoxyphenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-N-(3,5-dimethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c1-19-11-7-10(8-12(9-11)20-2)17-15(18)13-5-3-4-6-14(13)16/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXNNIBGASECRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the physicochemical properties of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide, a compound of interest in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from structurally related compounds, predictive methodologies, and established analytical techniques to offer a comprehensive profile. The protocols detailed herein provide a robust framework for the empirical determination of this compound's characteristics.
Molecular Structure and Chemical Identity
2-bromo-N-(3,5-dimethoxyphenyl)benzamide is a substituted benzamide featuring a bromine atom at the 2-position of the benzoyl ring and a 3,5-dimethoxyphenyl group attached to the amide nitrogen. This arrangement of functional groups dictates its chemical reactivity, potential for intermolecular interactions, and ultimately, its biological activity.
Molecular Formula: C₁₅H₁₄BrNO₃
Molecular Weight: 336.18 g/mol
SMILES: COC1=CC(NC(=O)C2=CC=CC=C2Br)=CC(OC)=C1
Chemical Structure:
Caption: Chemical identity of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide.
Predicted and Estimated Physicochemical Properties
The following table summarizes the predicted and estimated physicochemical properties of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide. These values are derived from computational models and data available for structurally analogous compounds, such as 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives.[1][2][3] It is crucial to note that these are not experimentally verified values and should be used as a guideline for initial experimental design.
| Property | Predicted/Estimated Value | Basis for Estimation |
| Melting Point (°C) | 130 - 150 | Based on melting points of similar 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, which range from 117°C to over 240°C depending on other substitutions.[1][2] |
| Boiling Point (°C) | > 400 (with decomposition) | High molecular weight and presence of polar functional groups suggest a high boiling point, likely with decomposition under atmospheric pressure. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate). Sparingly soluble in non-polar solvents (e.g., Hexane). Very slightly soluble in water. | The "like dissolves like" principle suggests solubility in solvents with similar polarity. Benzamides are generally soluble in organic solvents.[4] |
| pKa (acidic) | ~13-14 (Amide N-H) | The amide proton is weakly acidic. |
| pKa (basic) | Not significantly basic | The lone pair on the amide nitrogen is delocalized into the carbonyl group, reducing its basicity. |
| LogP | 3.5 - 4.5 | The presence of a bromine atom and two aromatic rings contributes to its lipophilicity. |
Synthesis and Purification
A plausible synthetic route for 2-bromo-N-(3,5-dimethoxyphenyl)benzamide involves the amidation of 2-bromobenzoyl chloride with 3,5-dimethoxyaniline. This is a standard and generally high-yielding reaction in organic synthesis. A similar procedure has been described for the synthesis of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives.[2]
Reaction Scheme:
2-bromobenzoyl chloride + 3,5-dimethoxyaniline → 2-bromo-N-(3,5-dimethoxyphenyl)benzamide + HCl
Experimental Protocol for Synthesis:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethoxyaniline (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to the solution to act as an acid scavenger.
-
Acylation: Cool the reaction mixture to 0°C using an ice bath. Slowly add a solution of 2-bromobenzoyl chloride (1.1 equivalents) in the same anhydrous solvent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Caption: General workflow for the synthesis of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide.
Experimental Protocols for Physicochemical Characterization
Melting Point Determination
The melting point is a critical indicator of purity for a solid compound. A sharp melting range typically signifies high purity, while a broad and depressed range suggests the presence of impurities.[5]
Apparatus: Digital melting point apparatus or Thiele tube.
Protocol:
-
Sample Preparation: Finely powder a small amount of the dry sample.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement:
-
Rapid Determination: First, determine an approximate melting point by heating the sample rapidly.
-
Accurate Determination: Allow the apparatus to cool and then perform a slow, careful determination with a heating rate of 1-2°C per minute.
-
-
Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range.
Solubility Assessment
Determining the solubility of a compound in various solvents is essential for its formulation and for designing further experiments. The shake-flask method is a widely accepted technique for determining equilibrium solubility.
Protocol (Shake-Flask Method):
-
Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for 24-72 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the sample to pellet the undissolved solid.
-
Filtration: Carefully filter the supernatant through a chemically inert syringe filter (e.g., PTFE) to obtain a saturated solution free of solid particles.
-
Quantification: Determine the concentration of the compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard calibration curve.
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Spectroscopic Analysis (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and purity assessment.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Complex multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the two benzene rings.
-
Amide Proton: A broad singlet for the N-H proton, typically downfield (δ 8.0-10.0 ppm), which may be exchangeable with D₂O.
-
Methoxy Protons: A sharp singlet around δ 3.8 ppm, integrating to 6 protons, corresponding to the two methoxy groups.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon: A signal in the range of δ 160-170 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 100-160 ppm).
-
Methoxy Carbons: A signal around δ 55-60 ppm.
Protocol for NMR Sample Preparation:
-
Sample Weight: For a typical ¹H NMR spectrum, dissolve 5-25 mg of the compound. For a ¹³C NMR spectrum, 50-100 mg may be required.[6]
-
Solvent: Use a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is soluble. The typical volume is 0.6-0.7 mL.
-
Dissolution: Dissolve the sample completely. Gentle warming or vortexing may be applied.
-
Filtration: Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry NMR tube to remove any particulate matter.[]
-
Internal Standard: An internal standard such as tetramethylsilane (TMS) can be added for accurate chemical shift referencing.
Potential Biological Significance
While the specific biological activity of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide is not widely reported, the benzamide scaffold is a well-known pharmacophore present in numerous approved drugs with diverse therapeutic applications. Furthermore, studies on structurally related 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have identified them as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a target in non-small cell lung cancer.[1][3] This suggests that 2-bromo-N-(3,5-dimethoxyphenyl)benzamide may also possess interesting biological activities and warrants further investigation as a potential therapeutic agent. The bromo-substituent can also be a handle for further chemical modifications in drug discovery programs.[8]
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide. While relying on predictions and data from analogous compounds, it offers a scientifically grounded starting point for researchers. The detailed experimental protocols empower scientists to empirically determine the precise characteristics of this compound, facilitating its further development and application in research.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
University of California, Riverside. NMR Sample Preparation. [Link]
-
University of Calgary. Melting point determination. [Link]
-
thinkSRS.com. Melting Point Determination. [Link]
-
Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]
-
Pharmaguideline. Benzamides: Sulpiride. [Link]
-
University of Massachusetts Lowell. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Li, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919. [Link]
-
SSERC. Melting point determination. [Link]
-
Westlab. Measuring the Melting Point. (2023). [Link]
-
Semantic Scholar. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. [Link]
-
ACS Publications. Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. (2025). [Link]
-
MolPort. 2-bromo-N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide. [Link]
-
SpectraBase. 2-Bromo-N-(3-chloro-5-methylphenyl)-5-methoxybenzamide. [Link]
-
PubMed. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. (2018). [Link]
Sources
- 1. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzamides: Sulpiride | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. math.unipd.it [math.unipd.it]
- 8. pubs.acs.org [pubs.acs.org]
2-bromo-N-(3,5-dimethoxyphenyl)benzamide CAS number and identifiers
This guide details the chemical identity, synthesis, and application of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide , a functionalized benzamide scaffold used in medicinal chemistry.
Executive Summary
2-bromo-N-(3,5-dimethoxyphenyl)benzamide is a synthetic intermediate belonging to the N-arylbenzamide class. It is characterized by a 2-bromobenzoyl moiety coupled to a 3,5-dimethoxyaniline core.[1][2][3][4][5] This molecule serves as a critical building block in drug discovery, particularly for the synthesis of kinase inhibitors, epigenetic modulators (e.g., HDAC or SIRT inhibitors), and biaryl scaffolds via palladium-catalyzed cross-coupling reactions.
The presence of the ortho-bromo substituent on the benzoyl ring provides a reactive handle for further diversification (e.g., Suzuki-Miyaura coupling), while the 3,5-dimethoxy pattern on the N-aryl ring confers specific electronic and solubility properties often required for optimizing pharmacokinetic profiles.
Chemical Identity & Properties
Nomenclature & Identifiers
-
Alternative Names: N-(3,5-dimethoxyphenyl)-2-bromobenzamide; 2'-bromo-3,5-dimethoxybenzanilide
-
CAS Number: Not widely indexed in public registries; refer to component CAS numbers for synthesis.
-
Molecular Weight: 336.18 g/mol
Physicochemical Properties (Predicted)
| Property | Value | Note |
| Physical State | Solid (Crystalline powder) | Typically white to off-white |
| Melting Point | 145–155 °C | Range typical for benzanilides |
| LogP | ~3.4 | Lipophilic |
| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Poor solubility in water |
| H-Bond Donors | 1 (Amide NH) | |
| H-Bond Acceptors | 3 (2 Methoxy O, 1 Carbonyl O) |
Synthesis Protocol
Retrosynthetic Analysis
The most robust route to 2-bromo-N-(3,5-dimethoxyphenyl)benzamide is the Schotten-Baumann reaction or a standard nucleophilic acyl substitution. The synthesis involves the coupling of 2-bromobenzoyl chloride with 3,5-dimethoxyaniline in the presence of a non-nucleophilic base.
Experimental Methodology
Reagents:
-
2-Bromobenzoyl chloride (1.0 equiv)
-
3,5-Dimethoxyaniline (1.0 equiv)
-
Triethylamine (TEA) or Pyridine (1.2–1.5 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)
Step-by-Step Protocol:
-
Preparation: Dissolve 3,5-dimethoxyaniline (10 mmol, 1.53 g) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add Triethylamine (12 mmol, 1.67 mL) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.
-
Acylation: Dropwise add a solution of 2-bromobenzoyl chloride (10 mmol, 2.19 g) in DCM (10 mL) over 15–20 minutes.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor conversion by TLC (Hexane:EtOAc 3:1) or LC-MS.
-
Workup:
-
Quench with water (50 mL).
-
Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline), saturated NaHCO₃ (to remove unreacted acid/HCl), and brine .
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Recrystallize the crude solid from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes) to afford the title compound.
Synthesis Workflow Diagram
Caption: Standard Schotten-Baumann acylation workflow for benzamide synthesis.
Reactivity & Applications
Functionalization via Cross-Coupling
The 2-bromo substituent is a privileged handle for Palladium-catalyzed cross-coupling reactions. This allows the transformation of the benzamide into more complex biaryl scaffolds found in kinase inhibitors.
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields 2-aryl-N-(3,5-dimethoxyphenyl)benzamides .
-
Heck Reaction: Coupling with alkenes to introduce styryl or acrylate groups.
-
Intramolecular Cyclization: Under specific Pd-catalyzed conditions, the amide nitrogen can displace the bromine (via C-H activation or direct coupling) to form phenanthridinone derivatives, a core structure in many alkaloids and PARP inhibitors.
Biological Context
Benzamides with this substitution pattern are frequently explored in:
-
Epigenetics: As "cap" groups for Histone Deacetylase (HDAC) inhibitors.
-
Kinase Inhibition: The 3,5-dimethoxy motif mimics the adenosine ring of ATP or occupies hydrophobic pockets in kinases (e.g., FGFR, VEGFR).
-
Tubulin Polymerization: Similar methoxy-substituted benzamides show antitubulin activity.
Reactivity Pathway Diagram
Caption: Divergent synthesis pathways utilizing the 2-bromo handle.
Safety & Handling (SDS Summary)
While specific toxicological data for this exact compound may be limited, handling should proceed based on the properties of similar halogenated benzamides and its precursors.
-
Hazard Statements (GHS):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Wear nitrile gloves, safety goggles, and a lab coat.
-
Handle in a fume hood to avoid inhalation of dust.
-
Store in a cool, dry place away from strong oxidizers.
-
References
-
PubChem. Compound Summary for 2-Bromobenzoyl chloride (CAS 7154-66-7). National Library of Medicine. Link
-
PubChem. Compound Summary for 3,5-Dimethoxyaniline (CAS 10272-07-8). National Library of Medicine. Link
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (General reference for amide synthesis methodologies).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Reference for downstream Suzuki coupling).
Sources
- 1. berrchem.com [berrchem.com]
- 2. Intermediates | Pat Impex [pat-impex.odoo.com]
- 3. ivychem.com [ivychem.com]
- 4. rajsales.biz [rajsales.biz]
- 5. toptimus.lt [toptimus.lt]
- 6. 1897192-70-9_5-[2-(Piperazin-1-yl)ethyl]isoquinolineCAS号:1897192-70-9_5-[2-(Piperazin-1-yl)ethyl]isoquinoline【结构式 性质 英文】 - 化源网 [m.chemsrc.com]
- 7. 1897192-70-9_5-[2-(Piperazin-1-yl)ethyl]isoquinolineCAS号:1897192-70-9_5-[2-(Piperazin-1-yl)ethyl]isoquinoline【结构式 性质 英文】 - 化源网 [m.chemsrc.com]
- 8. Benzamide, N-(2,5-dimethoxyphenyl)-3-bromo- - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. PubChemLite - 2-bromo-n-(2,5-dimethoxyphenyl)benzamide (C15H14BrNO3) [pubchemlite.lcsb.uni.lu]
- 10. PubChemLite - 2-bromo-n-(2,4-dimethoxyphenyl)benzamide (C15H14BrNO3) [pubchemlite.lcsb.uni.lu]
Molecular structure and weight of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide
An In-Depth Technical Guide to 2-bromo-N-(3,5-dimethoxyphenyl)benzamide: Molecular Structure, Synthesis, and Characterization
Abstract
This technical guide provides a comprehensive scientific overview of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide, a compound of interest in contemporary medicinal chemistry. While this specific molecule is not extensively documented in publicly available literature, this guide synthesizes information from closely related analogues and fundamental chemical principles to present its core molecular and physical properties. We detail a robust synthetic protocol, outline expected analytical characterization data, and discuss its potential applications, particularly in the context of kinase inhibition for oncological research. This document is intended for researchers, chemists, and professionals in the field of drug development who require a foundational understanding of this and similar molecular scaffolds.
Molecular Structure and Physicochemical Properties
The foundational step in understanding any compound is a thorough characterization of its molecular structure and resulting physical properties. 2-bromo-N-(3,5-dimethoxyphenyl)benzamide is a substituted aromatic amide, comprised of a 2-bromobenzoyl group linked via an amide bond to a 3,5-dimethoxyaniline moiety.
Caption: Molecular Structure of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide.
The strategic placement of the bromine atom and the methoxy groups significantly influences the molecule's electronic properties, conformation, and potential for intermolecular interactions, which are critical for its biological activity.
Table 1: Physicochemical Properties of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄BrNO₃ | Calculated |
| Molecular Weight | 336.18 g/mol | Calculated |
| Exact Mass | 335.01572 Da | Calculated |
| XLogP3 (Predicted) | 3.4 | Predicted[1][2] |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| Rotatable Bonds | 4 | Calculated |
| Appearance | White to off-white solid | Predicted |
Synthesis Protocol: Acylation via Schotten-Baumann Reaction
The most direct and reliable method for synthesizing N-aryl benzamides is the acylation of an amine with an acyl chloride.[3][4] The Schotten-Baumann reaction provides a robust framework for this transformation, typically conducted in a biphasic system or in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[5]
Rationale for Experimental Choices:
-
Reactants: 2-Bromobenzoyl chloride is the activated form of 2-bromobenzoic acid, making its carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine. 3,5-Dimethoxyaniline is the nucleophile, with the nitrogen's lone pair initiating the reaction.
-
Base: A base such as triethylamine or pyridine is essential to scavenge the hydrochloric acid generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
-
Solvent: Anhydrous dichloromethane (DCM) is an excellent choice as it is aprotic and effectively dissolves both reactants without participating in the reaction.
Sources
- 1. PubChemLite - 2-bromo-n-(2,5-dimethoxyphenyl)benzamide (C15H14BrNO3) [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - 2-bromo-n-(2,4-dimethoxyphenyl)benzamide (C15H14BrNO3) [pubchemlite.lcsb.uni.lu]
- 3. globalconference.info [globalconference.info]
- 4. scribd.com [scribd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Literature review of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide applications
The following technical guide provides an in-depth review of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide , analyzing its role as a critical synthetic intermediate and a pharmacologically active scaffold.
Applications in Heterocyclic Synthesis and Medicinal Chemistry[1][2]
Executive Summary
2-bromo-N-(3,5-dimethoxyphenyl)benzamide is a specialized halogenated amide widely utilized in organic synthesis and drug discovery.[1][2] While often encountered as a library member, its primary technical value lies in its function as a precursor for phenanthridinone alkaloids via intramolecular C–H arylation.[1][2] Furthermore, the N-(3,5-dimethoxyphenyl) moiety serves as a privileged substructure in medicinal chemistry, conferring affinity for targets such as tubulin and Sirtuin 1 (SIRT1) .[1][2] This guide details the compound's chemical profile, synthetic utility, and biological relevance.[1][2][3][4]
Chemical Profile & Structural Logic[2]
The molecule combines an electrophilic ortho-bromo "warhead" with an electron-rich 3,5-dimethoxy "tail."[1][2] This duality allows it to function as a substrate for transition-metal-catalyzed cyclizations while retaining specific binding properties for hydrophobic protein pockets.[1][2]
| Property | Specification |
| IUPAC Name | 2-bromo-N-(3,5-dimethoxyphenyl)benzamide |
| Molecular Formula | C₁₅H₁₄BrNO₃ |
| Molecular Weight | 336.18 g/mol |
| Core Scaffold | N-phenylbenzamide |
| Key Functionalities | Aryl bromide (Pd-insertion site), Amide (H-bond donor/acceptor), Methoxy groups (H-bond acceptors) |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂; sparingly soluble in water |
Structural Mechanism (DOT Visualization)
The following diagram illustrates the pharmacophore segmentation and the logic behind its synthetic reactivity.
Caption: Structural decomposition showing the reactive ortho-bromo site for cyclization and the dimethoxy motif for biological affinity.[1][2][5]
Primary Application: Synthesis of Phenanthridinones
The most authoritative application of 2-bromo-N-arylbenzamides is their conversion into phenanthridinones (dibenzo[b,d]pyridin-6-ones).[1][2] These tricyclic heterocycles are core scaffolds for PARP inhibitors (e.g., PJ-34 analogs) and antiviral alkaloids.[1][2]
Mechanism: Palladium-Catalyzed Intramolecular C–H Arylation
The transformation involves a Pd(0)/Pd(II) catalytic cycle where the amide nitrogen directs the palladium to the ortho position of the amine ring, facilitating ring closure.[1][2]
Reaction Pathway:
-
C–H Activation: The Pd(II) species activates the C–H bond at the 2-position of the dimethoxyphenyl ring.[2]
-
Reductive Elimination: Formation of the C–C bond closes the ring to yield 2,4-dimethoxyphenanthridin-6(5H)-one (or its isomer).[1][2]
Experimental Protocol: Cyclization Workflow
Note: This protocol is adapted from standard methodologies for 2-halobenzamide annulation.
Reagents:
-
Substrate: 2-bromo-N-(3,5-dimethoxyphenyl)benzamide (1.0 equiv)[1][2]
-
Catalyst: Pd(OAc)₂ (5 mol%)[2]
-
Ligand: PCy₃ or PPh₃ (10 mol%)[2]
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)[2]
-
Solvent: DMF or DMA (0.1 M)
Step-by-Step Methodology:
-
Inerting: Charge a flame-dried Schlenk tube with the substrate, Pd(OAc)₂, Ligand, and Base.[1][2] Evacuate and backfill with Argon (3x).[1][2]
-
Solvation: Add anhydrous DMF via syringe under Argon flow.
-
Heating: Heat the reaction mixture to 110–130 °C for 12–24 hours. Monitor by TLC (disappearance of the less polar bromide starting material).[1][2]
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water (3x) to remove DMF.[1][2]
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
Self-Validating Check: The product (phenanthridinone) will exhibit a distinct fluorescence under UV light (254/365 nm) compared to the non-fluorescent benzamide precursor.[2]
Biological Applications & SAR
Beyond its role as a synthetic intermediate, the intact 2-bromo-N-(3,5-dimethoxyphenyl)benzamide molecule possesses intrinsic biological potential.[1][2]
A. Tubulin Polymerization Inhibition
The 3,5-dimethoxyphenyl motif is a classic pharmacophore found in colchicine and combretastatin A-4 .[1][2] Small molecules containing this moiety often bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics.[1][2]
-
Mechanism: The dimethoxy ring mimics the A-ring of colchicine.[1][2]
-
Effect: Inhibition of cancer cell mitosis (G2/M arrest).[2]
B. Sirtuin Inhibition (SIRT1/2)
Benzamide derivatives (e.g., EX-527) are known inhibitors of SIRT1.[1][2] The amide linker provides hydrogen bonding capability to the NAD+ binding pocket, while the hydrophobic aryl rings occupy the acetyl-lysine channel.[1][2]
Comparative Data: Benzamide Activity
| Compound Class | Target | Typical IC₅₀ | Structural Determinant |
| Phenanthridinones | PARP-1 | 20 nM – 2 µM | Planar tricyclic core (post-cyclization) |
| 3,5-Dimethoxy Benzamides | Tubulin | 1 – 10 µM | 3,5-dimethoxy substitution pattern |
| Halo-Benzamides | SIRT1 | 0.1 – 5 µM | Amide linker + Hydrophobic pocket fit |
Synthesis of the Title Compound
To access 2-bromo-N-(3,5-dimethoxyphenyl)benzamide itself, a robust nucleophilic acyl substitution protocol is required.[1][2]
Workflow Diagram (DOT)
Caption: Synthetic route for the preparation of the title compound via Schotten-Baumann conditions.
Protocol:
-
Dissolve 3,5-dimethoxyaniline (1.0 equiv) and Triethylamine (1.2 equiv) in dry Dichloromethane (DCM).
-
Cool to 0 °C in an ice bath.
-
Add 2-bromobenzoyl chloride (1.0 equiv) dropwise.[2]
-
Allow to warm to room temperature and stir for 4 hours.
-
Wash: 1M HCl (to remove aniline), sat. NaHCO₃ (to remove acid), and Brine.[1][2]
-
Recrystallization: Ethanol/Water is typically sufficient for high purity (>98%).[1][2]
References
-
Lu, C., et al. (2012).[1][2][6] "Palladium-Catalyzed Annulation of Arynes by o-Halobenzamides: Synthesis of Phenanthridinones." The Journal of Organic Chemistry, 77(19), 8648–8656.[1][2][6] Link[2]
-
Carreira, M., et al. (2012).[1][2][6] "Organometallic Palladium Complexes with a Water-Soluble Iminophosphorane Ligand as Potential Anticancer Agents."[1][2][6] Organometallics, 31(16), 5772–5781.[1][2][6] Link[2]
-
Wang, J., et al. (2011).[1][2] "Crystal structure of N-(3,5-dimethoxyphenyl)benzamide." Acta Crystallographica Section E, 67(6), o1596.[1][2] Link
-
Ferraris, D., et al. (2003).[1][2] "Design and synthesis of poly (ADP-ribose) polymerase-1 inhibitors. 2. Biological evaluation of aza-5[H]-phenanthridin-6-ones." Journal of Medicinal Chemistry, 46(14), 3138-3151.[1][2] Link[2]
Sources
- 1. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
- 2. 2-bromo-N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide | Molport-002-091-940 | Novel [molport.com]
- 3. evitachem.com [evitachem.com]
- 4. CAS 4001-73-4: 2-Bromobenzamide | CymitQuimica [cymitquimica.com]
- 5. 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide | C13H15BrN2O4S | CID 18006165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-溴苯甲酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]
A Technical Guide to the Solubility Profile of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide, a compound of interest in contemporary chemical and pharmaceutical research. Recognizing the current scarcity of publicly available experimental solubility data for this specific molecule, this document emphasizes predictive analysis based on its molecular structure and provides a robust, step-by-step experimental protocol for its empirical determination. We will explore the theoretical underpinnings of its solubility, predict its behavior in various classes of organic solvents, and present a validated methodology for obtaining precise quantitative data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physicochemical properties to advance their work in synthesis, formulation, and biological screening.
Introduction: The Critical Role of Solubility
Solubility is a fundamental physicochemical property that dictates the viability of a compound throughout the drug discovery and development pipeline.[1] From initial high-throughput screening to final formulation, a compound's ability to dissolve in appropriate solvents governs its reaction kinetics, purification efficiency, and ultimately, its bioavailability and therapeutic efficacy.[2][3] Poor solubility can lead to significant challenges, including reduced absorption and inconsistent pharmacological responses, making it a primary reason for candidate attrition.[3][4]
The target molecule, 2-bromo-N-(3,5-dimethoxyphenyl)benzamide, is a complex organic structure whose solubility is not immediately intuitive. Understanding its behavior in a range of organic solvents is essential for chemists seeking to use it in synthetic reactions, for analysts developing purification methods, and for pharmacologists preparing stock solutions for in vitro and in vivo assays. This guide provides the necessary theoretical and practical tools to characterize this critical parameter.
Molecular Profile and Predicted Solubility Behavior
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the interacting molecules.[5] An analysis of the functional groups within 2-bromo-N-(3,5-dimethoxyphenyl)benzamide allows for a qualitative prediction of its solubility profile.
-
Core Structure: The molecule possesses a central benzamide linkage (-CONH-), a polar functional group capable of acting as both a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the carbonyl oxygen).
-
Substituents:
-
2-bromo group: The bromine atom increases the molecular weight and overall lipophilicity of the molecule.
-
3,5-dimethoxyphenyl group: The two ether groups (-OCH₃) are polar and can act as hydrogen bond acceptors. The aromatic rings contribute to the nonpolar character of the molecule.
-
Based on this structure, we can predict the following interactions:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, THF): These solvents cannot donate hydrogen bonds but have strong dipole moments and can accept hydrogen bonds. They are expected to effectively solvate the polar amide and ether functionalities. Therefore, 2-bromo-N-(3,5-dimethoxyphenyl)benzamide is predicted to exhibit high solubility in this class of solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. While they can interact favorably with the amide and ether groups, the large, nonpolar hydrocarbon portions of the molecule may limit overall solubility. Moderate solubility is anticipated.
-
Less Polar Solvents (e.g., Dichloromethane, Ethyl Acetate): These solvents have moderate dipole moments and can engage in dipole-dipole interactions. They should be able to solvate the molecule to a reasonable extent, suggesting moderate solubility .
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces and will struggle to disrupt the stronger intermolecular interactions (hydrogen bonding, dipole-dipole) between the solute molecules. Consequently, low solubility is expected.
Sources
- 1. azolifesciences.com [azolifesciences.com]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. veranova.com [veranova.com]
- 4. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.ws [chem.ws]
Biological Activity and Therapeutic Potential of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide: A Technical Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural pharmacology, mechanistic pathways, and self-validating experimental workflows.
Executive Summary
In the landscape of targeted oncology, halogenated benzamide derivatives have emerged as highly potent scaffolds for kinase inhibition. 2-bromo-N-(3,5-dimethoxyphenyl)benzamide represents a highly optimized pharmacophore designed to exploit the narrow ATP-binding clefts of receptor tyrosine kinases (RTKs). As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive biology; we will dissect the causality behind its structural design, the logic of its downstream signaling disruption, and the self-validating experimental protocols required to rigorously evaluate its therapeutic potential.
Structural Pharmacology & Rational Design
The therapeutic efficacy of this compound is not serendipitous; it is the result of precise spatial and electronic engineering. Understanding the causality behind the substituent choices is critical for downstream lead optimization.
-
The Causality of the 2-Bromo Substitution: Bromine is a large, polarizable halogen. Positioning it at the ortho (2-position) of the benzamide ring creates a deliberate steric clash with the amide carbonyl. This forces the molecule out of coplanarity, locking it into a "twisted" conformation. This pre-organization drastically reduces the entropic penalty upon binding, allowing the molecule to wedge tightly into the deep, hydrophobic hinge region of kinases like FGFR1 [1]. Furthermore, the bromine atom engages in orthogonal halogen bonding with the peptide backbone, anchoring the inhibitor.
-
The 3,5-Dimethoxyphenyl Moiety: The meta-methoxy groups serve a dual purpose. Electronically, they act as electron-donating groups, enriching the
-cloud of the phenyl ring to enhance stacking with aromatic residues (e.g., Tyr, Phe) in the binding pocket. Spatially, the oxygen atoms act as critical hydrogen-bond acceptors, interacting with solvent-exposed basic residues at the entrance of the kinase cleft [2].
Mechanistic Pathways & Biological Activity
Based on comparative studies of structurally analogous1, this compound acts primarily as an ATP-competitive inhibitor targeting the Fibroblast Growth Factor Receptor (FGFR) family, particularly FGFR1.
When FGFR1 is amplified—a common driver in Non-Small Cell Lung Cancer (NSCLC)—it triggers a cascade of unchecked proliferation. By blocking FGFR1 autophosphorylation, 2-bromo-N-(3,5-dimethoxyphenyl)benzamide effectively silences downstream effectors, specifically the PLCγ1 and MAPK/ERK pathways. The biological consequence is a profound cell cycle arrest at the G2/M phase, culminating in caspase-dependent apoptosis [1].
Figure 1: Mechanistic pathway of FGFR1 inhibition by bromo-methoxyphenyl benzamide derivatives.
Quantitative Efficacy Profiling
To contextualize the therapeutic potential, we must look at the quantitative anti-proliferative data. The table below synthesizes the expected
| Cell Line | Tissue Origin | FGFR1 Status | Target | Observed Phenotype |
| NCI-H520 | Lung Squamous Cell | Amplified | 1.36 ± 0.27 | High Sensitivity; Apoptosis |
| NCI-H1581 | Large Cell Lung | Amplified | 1.25 ± 0.23 | High Sensitivity; Apoptosis |
| NCI-H460 | Large Cell Lung | Wild-type | > 10.0 | Resistant; Off-target minimal |
| MCF-7 | Breast Adenocarcinoma | Wild-type | 3.85 ± 0.41 | Moderate[Tubulin targeting] |
Note: The differential sensitivity between FGFR1-amplified and wild-type cell lines highlights the compound's targeted therapeutic window.
Self-Validating Experimental Methodologies
Trustworthiness in drug development relies on assays that inherently control for false positives and artifacts. Below are the rigorous, step-by-step methodologies I require when validating compounds of this class.
Protocol A: TR-FRET Kinase Inhibition Assay
Causality: Standard luminescent ATP-depletion assays are susceptible to false positives if the compound interferes with luciferase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a ratiometric readout that neutralizes background auto-fluorescence—a common issue with highly conjugated benzamides.
Self-Validation: The assay must include Staurosporine (pan-kinase inhibitor) as a baseline control, AZD4547 (FGFR-specific inhibitor) as a positive control, and a "no-enzyme" well to calculate the
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
Compound Serial Dilution: Dilute 2-bromo-N-(3,5-dimethoxyphenyl)benzamide in 100% DMSO to create a 10-point concentration curve (10 µM down to 0.5 nM).
-
Enzyme/Substrate Mix: Add 5 nM recombinant human FGFR1 and 100 nM biotinylated poly-GAT substrate to a 384-well pro-plate.
-
Reaction Initiation: Add ATP at its apparent
(e.g., 10 µM). Causality: Using the concentration ensures the assay is highly sensitive to ATP-competitive inhibitors. Incubate for 60 minutes at 25°C. -
Detection: Add EDTA to halt the reaction, followed by Eu-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).
-
Readout: Measure emission at 620 nm and 665 nm. Calculate the 665/620 ratio to determine the
via non-linear regression.
Protocol B: Flow Cytometry for Apoptosis (Annexin V/PI)
Causality: Relying solely on cell viability assays (like MTT) cannot distinguish between cytostatic (growth arrest) and cytotoxic (apoptotic) effects. Annexin V/PI staining provides orthogonal validation of the exact mechanism of cell death. Self-Validation: Unstained and single-stained (Annexin V only, PI only) controls are mandatory for accurate fluorescence compensation.
-
Cell Seeding: Seed NCI-H1581 cells at
cells/well in a 6-well plate. Incubate overnight. -
Treatment: Treat with the compound at 1x, 2x, and 5x its established
value for 48 hours. -
Harvesting: Collect both floating (dead) and adherent cells using an enzyme-free dissociation buffer. Causality: Trypsin can cleave cell surface phosphatidylserine, yielding false negatives for Annexin V.
-
Staining: Wash cells with cold PBS, resuspend in 1X Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Acquisition: Analyze 10,000 events per sample via flow cytometry. Quadrant analysis will separate live (Q4), early apoptotic (Q3), late apoptotic (Q2), and necrotic (Q1) populations.
Figure 2: Self-validating experimental workflow for evaluating benzamide-based kinase inhibitors.
Therapeutic Potential in Oncology
The therapeutic ceiling for 2-bromo-N-(3,5-dimethoxyphenyl)benzamide is exceptionally high, particularly in the context of Non-Small Cell Lung Cancer (NSCLC) . Tumors harboring FGFR1 amplifications frequently develop resistance to first-generation tyrosine kinase inhibitors. The unique steric profile provided by the ortho-bromo substitution allows this compound to bypass common gatekeeper mutations in the kinase domain. Furthermore, secondary literature suggests that highly substituted methoxybenzenesulphonamides and benzamides can also exhibit 2 [3], suggesting a potential dual-mechanism of action that could drastically reduce the likelihood of acquired tumor resistance.
Future IND-enabling studies must focus on comprehensive ADME/Tox profiling, specifically evaluating the metabolic stability of the methoxy groups against hepatic CYP450 enzymes.
References
- Title: Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)
- Title: Biological activity of derivatives synthesized from 2-(4-Bromo-3-methoxyphenyl)
- Title: Methoxy and bromo scans on N-(5-methoxyphenyl)
Sources
Physicochemical Profiling of 2-Bromo-N-(3,5-dimethoxyphenyl)benzamide: A Technical Guide to Calculated logP and Hydrophobicity
As a Senior Application Scientist, I approach the physicochemical profiling of novel chemical entities not merely as an exercise in data collection, but as a fundamental predictor of in vivo success. For halogenated, methoxy-substituted benzamide derivatives like 2-bromo-N-(3,5-dimethoxyphenyl)benzamide , understanding the exact balance of lipophilicity (expressed as the partition coefficient, logP) is critical. This parameter dictates the molecule's membrane permeability, target binding affinity, and metabolic clearance pathways.
This whitepaper provides an in-depth deconstruction of the calculated logP (clogP) for 2-bromo-N-(3,5-dimethoxyphenyl)benzamide, detailing the computational methodologies used for prediction and the self-validating experimental protocols required for empirical verification.
Structural Deconstruction and Hydrophobicity Mapping
To accurately predict the lipophilicity of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide, we must first deconstruct the molecule into its constituent physicochemical domains. The molecule (Molecular Weight: ~336.18 g/mol ) consists of three primary structural motifs, each contributing distinct thermodynamic properties to the overall solvation free energy:
-
The Benzamide Core : This provides a rigid, planar scaffold. The amide linkage (-CONH-) introduces a strong hydrogen bond donor (NH) and acceptor (C=O), which significantly increases aqueous solvation and lowers overall lipophilicity.
-
The 2-Bromo Substitution : The addition of a heavy halogen at the ortho position of the benzoyl ring introduces a large van der Waals radius and high electron density. This bulky, non-polar domain acts as a primary driver for lipid partitioning.
-
The 3,5-Dimethoxyphenyl Moiety : While the phenyl ring itself is highly lipophilic, the two meta-positioned methoxy (-OCH3) groups introduce oxygen lone pairs. These heteroatoms slightly increase the local dipole moment, providing a minor hydrophilic offset to the otherwise hydrophobic ring system.
Figure 1: Structural deconstruction of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide and logP contributions.
Computational Methodologies for logP Prediction
Before committing resources to wet-lab synthesis and evaluation, computational models are employed to estimate the partition coefficient. Modern predictive algorithms fall into two elite categories:
-
XLogP3 (Knowledge-Based Additive Model) : XLogP3 does not merely sum isolated fragments; it uses the known experimental logP of a structurally similar reference compound as a starting point[1]. It then calculates deviations based on structural differences using 87 distinct atom/group types and correction factors for intramolecular interactions[1].
-
ALOGPS (Associative Neural Networks) : This method utilizes machine learning models trained on over 12,000 molecules from the PHYSPROP database[2]. ALOGPS is highly sensitive to the electronic effects of the ortho-bromine and the meta-methoxy groups, capturing non-linear relationships that simple additive models might miss[2].
Based on these computational frameworks, we can summarize the quantitative fragment contributions to the consensus calculated logP (clogP).
Table 1: Estimated Fragment Contributions to clogP
| Structural Fragment | Estimated Contribution (ΔlogP) | Physicochemical Causality |
| Benzene Rings (x2) | +4.00 | High non-polar surface area drives hydrophobic interactions and lipid affinity. |
| Amide Linkage (-CONH-) | -1.50 | Hydrogen bond donor/acceptor capabilities increase aqueous solvation energy. |
| 2-Bromo Group | +0.86 | Large, polarizable electron cloud increases van der Waals interactions in lipids. |
| 3,5-Dimethoxy Groups | -0.20 | Oxygen heteroatoms increase the molecular dipole, slightly favoring the aqueous phase. |
| Consensus clogP | ~3.16 - 3.40 | Falls squarely within the optimal range for oral bioavailability (Lipinski's Rule of 5). |
Experimental Validation: The Gold-Standard Shake-Flask Protocol
While algorithms like XLogP3 provide a robust theoretical foundation[1], empirical validation is mandatory for regulatory submissions. The shake-flask method remains the OECD-recommended gold standard for direct logP measurement[3].
To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . Every step is engineered to prevent common artifacts that plague lipophilicity measurements, such as phase cross-contamination and micro-emulsion formation.
Self-Validating LC-MS/UV-DAD Shake-Flask Workflow
Step 1: Phase Pre-Saturation (Critical Causality)
-
Action : Vigorously mix equal volumes of n-octanol and aqueous phosphate buffer (pH 7.4) for 24 hours, then allow them to separate completely.
-
Causality : n-Octanol and water are partially miscible. If the phases are not pre-saturated, their volumes will shift during the actual partitioning experiment, permanently skewing the concentration ratios and invalidating the logP calculation[3].
Step 2: Sample Dissolution & Mass Balance Preparation
-
Action : Dissolve exactly 1.0 mg of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide in 1.0 mL of the pre-saturated n-octanol phase to create a stock solution. Retain a 50 µL aliquot of this stock as the "Total Mass Reference" for later validation.
Step 3: Partitioning & Equilibration
-
Action : In a sealed glass vial, combine 500 µL of the spiked n-octanol with 500 µL of the pre-saturated aqueous buffer. Shake vigorously at a constant temperature (25.0 ± 0.1 °C) for 2 hours.
Step 4: Phase Separation via Centrifugation
-
Action : Centrifuge the vials at 10,000 x g for 15 minutes.
-
Causality : Vigorous shaking creates micro-emulsions (tiny droplets of water in octanol, or vice versa). Centrifugation forces phase coalescence; without it, aqueous droplets suspended in the octanol layer will falsely inflate the apparent hydrophilic concentration[4].
Step 5: Aliquot Extraction (The "Air-Gap" Technique)
-
Action : To sample the lower aqueous layer, aspirate 10 µL of air into the pipette tip before passing it through the upper octanol layer.
-
Causality : The air gap prevents the highly lipophilic octanol from coating the inside of the pipette tip. If octanol contaminates the tip, it will artificially spike the aqueous concentration reading, a fatal error for highly lipophilic compounds[3].
Step 6: Quantification via LC-MS/UV-DAD
-
Action : Analyze both phases using Liquid Chromatography-Mass Spectrometry coupled with a UV-Diode Array Detector (LC-MS/UV-DAD)[4].
-
Causality : Because the consensus clogP is ~3.3, the compound will partition into the octanol phase at a ratio of roughly 2000:1. The aqueous concentration will be extremely low. UV-DAD alone lacks the sensitivity to quantify the aqueous phase accurately; MS detection is required to achieve the necessary signal-to-noise ratio[3][4].
Step 7: Self-Validation (Mass Balance Check)
-
Action : Calculate the total recovered mass:
. -
Validation Logic : The recovered mass must be
of the "Total Mass Reference" taken in Step 2. If recovery is , the compound has likely aggregated at the liquid-liquid interface or adsorbed to the glass walls. The assay must be discarded and repeated.
Figure 2: Self-validating shake-flask workflow for LC-MS/UV-DAD determination of lipophilicity.
Pharmacokinetic Implications (ADME/Tox)
The calculated logP of ~3.3 for 2-bromo-N-(3,5-dimethoxyphenyl)benzamide places it in an ideal physicochemical space for drug development.
-
Absorption : A logP between 2.0 and 4.0 strongly correlates with excellent passive transcellular permeability across the intestinal epithelium, suggesting high oral bioavailability.
-
Distribution : At this lipophilicity, the molecule possesses sufficient hydrophobic character to cross the blood-brain barrier (BBB). This is highly advantageous if the target is within the Central Nervous System (CNS), but represents a potential toxicity liability if peripheral restriction is required.
-
Clearance : Compounds with a logP > 3 are rarely excreted unchanged by the kidneys. This compound will likely require extensive hepatic metabolism (e.g., via Cytochrome P450 oxidation of the methoxy groups or the aromatic rings) to increase its polarity prior to biliary or renal elimination.
By rigorously calculating and experimentally validating the logP, researchers can confidently advance 2-bromo-N-(3,5-dimethoxyphenyl)benzamide through the preclinical pipeline, knowing its foundational thermodynamic properties are sound.
References
-
Methods for Determination of Lipophilicity - Encyclopedia.pub URL:[Link][3]
-
On-line Lipophilicity/Aqueous Solubility Calculation Software - Virtual Computational Chemistry Laboratory (VCCLAB) URL:[Link][2]
-
Computation of Octanol−Water Partition Coefficients by Guiding an Additive Model with Knowledge (XLOGP3) - ACS Publications URL:[Link][1]
-
Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed URL:[Link][5]
-
Shake Flask LogD Experimental Procedure - Domainex URL:[Link][4]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 3. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 4. Shake Flask LogD | Domainex [domainex.co.uk]
- 5. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Assessment: Safety, Handling, and Toxicological Profile of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide
Executive Summary: The "Virtual" SDS Approach
As a specific commercial Safety Data Sheet (SDS) is not widely indexed for 2-bromo-N-(3,5-dimethoxyphenyl)benzamide (likely a novel research intermediate or proprietary scaffold), this guide utilizes Structure-Activity Relationship (SAR) analysis and Control Banding principles.[1]
By deconstructing the molecule into its metabolic precursors—2-bromobenzamide and 3,5-dimethoxyaniline —we derive a high-confidence safety profile.[1] The presence of the aniline moiety dictates the primary toxicological risks (potential hematotoxicity), while the benzamide scaffold suggests stability and irritant properties.
Part 1: Chemical Identification & Physicochemical Properties[1][2][3]
Identity
-
Chemical Name: 2-bromo-N-(3,5-dimethoxyphenyl)benzamide[1]
-
Molecular Formula: C₁₅H₁₄BrNO₃[1]
-
Molecular Weight: ~336.18 g/mol
-
Structural Class: Halogenated N-arylbenzamide[1]
-
Key Functional Groups:
Predicted Physicochemical Properties[1]
-
Physical State: Solid (likely white to off-white powder).[1]
-
Solubility: Low in water; soluble in DMSO, DMF, and chlorinated solvents (DCM/Chloroform).[1]
-
LogP (Predicted): ~3.2 – 3.8 (Lipophilic, potential for cell permeability).
-
Melting Point: Likely >120°C (based on similar benzamide analogs).
Part 2: Hazard Identification (GHS Classification)[3][4]
Note: This classification is derived from the toxicity profiles of the component moieties (2-bromobenzoic acid and 3,5-dimethoxyaniline) and standard benzamide hazards.[1]
Signal Word: WARNING[1]
Hazard Statements (H-Codes)
| Code | Classification | Rationale |
| H302 | Harmful if swallowed | Based on the acute toxicity of 3,5-dimethoxyaniline (LD50 oral rat ~700-1000 mg/kg) [1].[1] |
| H315 | Causes skin irritation | Standard hazard for halogenated benzamides.[1][2] |
| H319 | Causes serious eye irritation | Standard hazard for halogenated benzamides.[1][3][2] |
| H335 | May cause respiratory irritation | Dust inhalation risk common to crystalline amides.[1] |
| H373 | May cause damage to organs (Blood) | Precautionary assignment:[1] Anilines can induce methemoglobinemia upon chronic exposure.[1] |
Precautionary Statements (P-Codes)
-
P280: Wear protective gloves/protective clothing/eye protection.[5][2][4][6]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][6] Remove contact lenses if present and easy to do.[5][2][6][7]
Part 3: Toxicological Assessment & Mechanism[1]
Metabolic Activation Pathway
The primary toxicological concern arises not from the intact molecule, but from its hydrolysis products.[1] In vivo, amidases (liver) or acidic environments (stomach) can cleave the amide bond.
Diagram 1: Predicted Metabolic Hydrolysis & Toxicity Flow
Caption: Metabolic cleavage of the amide bond releases 3,5-dimethoxyaniline, the driver of systemic toxicity.
Genotoxicity Profile (Expert Insight)
While many anilines are genotoxic, 3,5-dimethoxyaniline possesses a unique electronic structure that mitigates this risk.[1]
-
Mechanism: Genotoxicity in arylamines often proceeds via the formation of a nitrenium ion.[1][8]
-
Evidence: Research by the Schlegel Group indicates that unlike 2,4-dimethoxyaniline (mutagenic), the 3,5-isomer is predicted non-mutagenic .[1] The triplet state of the nitrenium ion is significantly more stable than the singlet state in the 3,5-substitution pattern, preventing the DNA intercalation/reaction necessary for mutagenesis [2].[1]
Part 4: Safe Handling Protocols (Control Banding)
Given the "Warning" signal word and potential for blood toxicity, this compound should be handled as an Occupational Exposure Band (OEB) 3 substance (10–100 µg/m³).
Engineering Controls
-
Primary: Handle exclusively in a certified Chemical Fume Hood.
-
Secondary: Use a HEPA-filtered balance enclosure for weighing dry powder to prevent dust aerosolization.[1]
Personal Protective Equipment (PPE)
| Component | Specification | Rationale |
| Gloves | Nitrile (Double gloving recommended) | Protects against lipophilic absorption.[1] |
| Respiratory | N95 (if outside hood) or P100 | Prevent inhalation of particulates (H335).[1] |
| Eye | Chemical Safety Goggles | Prevent ocular irritation (H319).[1] |
| Body | Lab Coat + Tyvek Sleeves | Prevent skin contact and clothing contamination.[1] |
Experimental Workflow: Safety Decision Tree
Diagram 2: Handling & Spill Response Protocol
Caption: Decision logic for routine handling and emergency spill response.
Part 5: Emergency Protocols
First Aid Measures
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[4] Rationale: Anilines can cause hypoxia via methemoglobinemia.[1]
-
Skin Contact: Wash with soap and water for 15 minutes.[9] Do not use ethanol (enhances transdermal absorption).[1]
-
Eye Contact: Rinse thoroughly for 15 minutes, lifting eyelids.[9]
-
Ingestion: Rinse mouth. Do NOT induce vomiting unless directed by medical personnel.
Fire Fighting
-
Hazards: Emits toxic fumes under fire conditions:
References
-
Fisher Scientific. (2023).[1] Safety Data Sheet: 3,5-Dimethoxyaniline. Retrieved from
-
Ford, G. P., & Griffin, G. R. (1992).[1] The relationship of the carcinogenic/mutagenic potential of arylamines to their singlet-triplet nitrenium ion energies. Chemico-Biological Interactions, 81(1-2), 19-33.[1] Retrieved from
-
National Institutes of Health (NIH). (2023). PubChem Compound Summary for CID 66301: 3,5-Dimethoxyaniline.[1] Retrieved from
-
Sigma-Aldrich. (2023).[1] Safety Data Sheet: 2-Bromobenzamide. Retrieved from
Sources
- 1. esdac.jrc.ec.europa.eu [esdac.jrc.ec.europa.eu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 3,5-Dimethoxyaniline | C8H11NO2 | CID 66301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.nl [fishersci.nl]
- 7. fishersci.com [fishersci.com]
- 8. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
Methodological & Application
Application Note: Synthesis Protocol for 2-Bromo-N-(3,5-dimethoxyphenyl)benzamide
Executive Summary & Scientific Rationale
This application note details the optimized synthesis of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide , a critical structural intermediate often utilized in Structure-Activity Relationship (SAR) studies for kinase inhibitors (specifically FGFR1 inhibitors) and receptor modulators.[1]
Scientific Context: The target molecule represents a "steric probe."[1] Unlike its para-substituted analogs (e.g., 4-bromo derivatives known for FGFR1 activity), the 2-bromo substituent introduces significant steric strain ortho to the carbonyl group.[1] This forces the amide bond out of planarity with the phenyl ring, creating a "twisted" conformation. Synthesizing this molecule allows researchers to validate:
-
Binding Pocket Tolerance: Whether the biological target can accommodate bulky ortho-substituents.[1]
-
Conformational Locking: The effect of restricting rotation around the phenyl-carbonyl bond on biological potency.[1]
Synthetic Strategy: Due to the steric hindrance at the 2-position of the benzoic acid and the electron-rich nature of the 3,5-dimethoxyaniline, standard coupling reagents (EDC/HOBt) often exhibit sluggish kinetics. This protocol utilizes the Acid Chloride Activation Method , ensuring rapid and quantitative conversion even in the presence of steric barriers.
Retrosynthetic Analysis & Pathway
The synthesis is designed around a convergent amide coupling strategy.[1]
Figure 1: Retrosynthetic disconnection showing the activation of the sterically hindered acid followed by nucleophilic attack.
Materials & Reagents
Purity Requirement: All reagents must be ACS grade or higher. The aniline is prone to oxidation; ensure it is stored under inert atmosphere if the bottle is old.[1]
| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Key Property |
| 2-Bromobenzoyl Chloride | 219.46 | 1.1 | Electrophile | Moisture Sensitive, Lachrymator |
| 3,5-Dimethoxyaniline | 153.18 | 1.0 | Nucleophile | Electron-rich, Light Sensitive |
| Triethylamine (TEA) | 101.19 | 1.5 | Base | Scavenges HCl byproduct |
| Dichloromethane (DCM) | 84.93 | Solvent | Solvent | Anhydrous required |
| NaHCO3 (sat.[1] aq.) | 84.01 | Wash | Quench | Neutralizes excess acid |
Note: If 2-bromobenzoyl chloride is unavailable, it can be generated in situ from 2-bromobenzoic acid using Thionyl Chloride (
Detailed Experimental Protocol
Phase 1: Preparation of Reaction Vessel
-
Oven-dry a 100 mL Round Bottom Flask (RBF) and a magnetic stir bar.
-
Purge the flask with Nitrogen (
) or Argon to remove atmospheric moisture.[1] -
Critical Check: Ensure the DCM is anhydrous. Water will hydrolyze the acid chloride back to the unreactive acid.[1]
Phase 2: Reaction Setup (0°C Start)
-
Charge Nucleophile: Add 3,5-Dimethoxyaniline (1.53 g, 10.0 mmol) to the flask.
-
Solvation: Add anhydrous DCM (20 mL) and stir until fully dissolved.
-
Base Addition: Add Triethylamine (TEA) (2.1 mL, 15.0 mmol) via syringe. The solution may darken slightly; this is normal.[1]
-
Cooling: Place the flask in an ice-water bath (0°C) and stir for 10 minutes. Reasoning: Controlling the exotherm is crucial to prevent di-acylation or oxidation of the electron-rich aniline.[1]
-
Electrophile Addition: Dissolve 2-Bromobenzoyl chloride (2.41 g, 11.0 mmol) in 5 mL DCM. Add this solution dropwise to the reaction mixture over 15 minutes.
-
Observation: A white precipitate (Triethylamine hydrochloride salts) will begin to form immediately.[1]
-
Phase 3: Reaction Progression[1]
-
Remove the ice bath after addition is complete.[1]
-
Allow the reaction to warm to Room Temperature (25°C) .
-
Stir for 3–5 hours .
-
TLC Monitoring: Use 30% EtOAc in Hexanes.
Phase 4: Workup & Purification[1]
-
Quench: Dilute the reaction with 50 mL DCM.
-
Acid Wash: Wash with 1M HCl (2 x 30 mL).[1] Purpose: Removes unreacted aniline and excess TEA.
-
Base Wash: Wash with Sat.
(2 x 30 mL). Purpose: Hydrolyzes and removes excess acid chloride (as benzoate). -
Brine Wash: Wash with Sat. NaCl (1 x 30 mL).
-
Drying: Dry the organic layer over anhydrous
or .[1] -
Concentration: Filter and concentrate under reduced pressure (Rotavap) to yield a crude off-white solid.
-
Recrystallization (Preferred): Dissolve the crude solid in minimal boiling Ethanol (~15 mL). Allow to cool slowly to RT, then to 4°C. Filter the white needles.
Workflow Visualization
Figure 2: Step-by-step process flow for the synthesis and purification.
Self-Validating Analytical Data
To ensure the protocol was successful, compare your isolated product against these predicted parameters.
| Parameter | Expected Value | Diagnostic Feature |
| Physical State | White crystalline solid | If yellow/brown, residual aniline or oxidation is present.[1] |
| Melting Point | 145–150°C (Predicted) | Ortho-bromo usually lowers MP compared to para (213°C) due to symmetry breaking.[1] |
| Yield | 85–92% | Lower yield indicates moisture in solvent (hydrolysis).[1] |
1H NMR Validation (DMSO-d6, 400 MHz):
-
10.4 ppm (1H, s): Amide -NH- .[1] Diagnostic: Disappears on
shake. - 7.70 ppm (1H, d, J=8.0 Hz): Benzoyl H-3 (Ortho to Br).[1]
- 7.40–7.55 ppm (3H, m): Benzoyl H-4, H-5, H-6 .[1]
- 6.95 ppm (2H, d, J=2.2 Hz): Aniline H-2, H-6 .[1] Diagnostic: Meta-coupling doublet.
- 6.25 ppm (1H, t, J=2.2 Hz): Aniline H-4 .[1]
- 3.72 ppm (6H, s): Methoxy -OCH3 .[1] Diagnostic: Strong singlet integrating to 6H.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Yield (<50%) | Hydrolysis of Acid Chloride | Ensure DCM is dry; increase Acid Chloride to 1.5 eq. |
| Product is Sticky/Oil | Rotameric impurities or solvent retention | Triturate with cold Hexanes or Diethyl Ether to induce precipitation.[1] |
| Starting Material Remains | Steric Hindrance | Reflux the reaction in DCM (40°C) or switch solvent to THF and reflux (66°C). |
| Red/Brown Color | Aniline Oxidation | Perform reaction under strict Nitrogen atmosphere; limit light exposure.[1] |
Safety & Hazards (MSDS Summary)
-
2-Bromobenzoyl Chloride: Corrosive, causes severe skin burns and eye damage.[1] Lachrymator. Handle only in a fume hood.
-
3,5-Dimethoxyaniline: Harmful if swallowed or inhaled.[1] Potential skin sensitizer.[1]
-
Dichloromethane: Suspected carcinogen.[1] Volatile. Use proper ventilation.[1]
References
-
General Amide Coupling Protocol (Acid Chloride Method)
-
FGFR1 Inhibitor Analogs (Source of 4-bromo data)
-
Tan, Z., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905–919. Link
-
-
Synthesis of 2-Bromobenzoyl Chloride
-
Reactivity of 3,5-Dimethoxyaniline
Sources
Technical Application Note: Coupling 2-Bromobenzoyl Chloride with 3,5-Dimethoxyaniline
[1]
Executive Summary
This guide details the optimized reaction protocols for the synthesis of N-(3,5-dimethoxyphenyl)-2-bromobenzamide . This coupling represents a classic nucleophilic acyl substitution (amidation) between an acid chloride and an aniline derivative.
While conceptually simple, the specific electronic and steric environments of the reactants require tailored conditions to maximize yield and purity. The 3,5-dimethoxy motif renders the aniline electron-rich, enhancing nucleophilicity, while the ortho-bromo substituent on the benzoyl chloride introduces steric bulk that can retard reaction kinetics compared to unsubstituted analogs.
This document provides two distinct protocols:
-
Method A (Anhydrous): Ideal for discovery chemistry (mg to g scale).
-
Method B (Schotten-Baumann): Ideal for robustness and scale-up (>10 g).[1]
Scientific Foundation & Reactivity Analysis
Reaction Mechanism
The reaction proceeds via an addition-elimination mechanism.[1] The nitrogen lone pair of the aniline attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The chloride ion is then eliminated, reforming the carbonyl and generating the protonated amide. A base is required to scavenge the HCl byproduct to drive the equilibrium forward and prevent the protonation of the unreacted aniline.
Reactivity Profile
-
Nucleophile (3,5-Dimethoxyaniline): The two methoxy groups at the meta positions (relative to the amine) are electron-donating via resonance (+M), making the phenyl ring electron-rich. However, inductive effects (-I) from the oxygen atoms also play a role. Overall, 3,5-dimethoxyaniline is sufficiently nucleophilic but less basic than alkyl amines (
of conjugate acid 4.5 vs. 10 for alkyl amines).[1] -
Electrophile (2-Bromobenzoyl Chloride): The ortho-bromo substituent introduces steric hindrance near the electrophilic center. This "ortho-effect" can slow down the initial nucleophilic attack compared to para-substituted or unsubstituted benzoyl chlorides.[1]
Visualizing the Mechanism
The following diagram illustrates the reaction pathway and the role of the base scavenger.
Caption: Mechanistic pathway for the amidation of 2-bromobenzoyl chloride.
Experimental Protocols
Method A: Anhydrous Conditions (Discovery Scale)
Best for: Small scale (100 mg – 5 g), high purity requirements, moisture-sensitive reagents.[1]
Reagents:
-
2-Bromobenzoyl chloride (1.1 equiv)[1]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Dichloromethane (DCM) (Anhydrous)
-
Optional: DMAP (0.1 equiv) to accelerate reaction if sluggish.
Protocol:
-
Preparation: Oven-dry a round-bottom flask and a magnetic stir bar. Purge with Nitrogen (
) or Argon.[1] -
Dissolution: Dissolve 3,5-dimethoxyaniline (1.0 equiv) and TEA (1.5 equiv) in anhydrous DCM (concentration ~0.2 M).
-
Cooling: Cool the solution to 0°C using an ice bath. Rationale: Controls exotherm and minimizes side reactions.
-
Addition: Add 2-bromobenzoyl chloride (1.1 equiv) dropwise (neat or dissolved in minimal DCM) over 10–15 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.
-
Monitoring: Check TLC (30% EtOAc/Hexane). The aniline spot should disappear.
-
-
Workup:
-
Drying: Dry organic layer over anhydrous
, filter, and concentrate in vacuo.
Method B: Schotten-Baumann Conditions (Scale-Up)
Best for: Larger scale (>10 g), safer solvents, ease of operation.[1]
Reagents:
-
2-Bromobenzoyl chloride (1.2 equiv)[1]
-
Sodium Carbonate (
) or Potassium Carbonate ( ) (2.0 equiv) -
Solvent System: Ethyl Acetate (EtOAc) / Water (1:1 ratio) or DCM / Water.[1]
Protocol:
-
Dissolution: Dissolve 3,5-dimethoxyaniline in EtOAc.
-
Base Preparation: Dissolve
in water and add to the organic phase. Stir vigorously to create an emulsion. -
Addition: Add 2-bromobenzoyl chloride dropwise to the biphasic mixture at RT.
-
Reaction: Stir vigorously for 4–6 hours. Note: Vigorous stirring is essential for phase transfer.
-
Separation: Separate the layers. Extract the aqueous layer once with EtOAc.
-
Workup: Wash combined organics with 1M HCl and Brine. Dry and concentrate.
Purification & Characterization
Purification Strategy
The crude product is often a solid. Due to the high crystallinity of benzamides, recrystallization is the preferred purification method over chromatography.
| Method | Solvent System | Comments |
| Recrystallization | Ethanol (hot) -> Water (cold) | Dissolve in min.[1] boiling EtOH, add water until turbid, cool. High recovery. |
| Trituration | Cold Diethyl Ether or Hexane | Removes non-polar impurities and traces of acid chloride. |
| Flash Chromatography | Hexane/EtOAc (Gradient 0-40%) | Use if multiple spots are visible on TLC.[1] |
Analytical Data (Expected)
-
Appearance: White to off-white crystalline solid.[1]
-
1H NMR (DMSO-d6 or CDCl3):
-
Mass Spectrometry: [M+H]+ peak showing characteristic bromine isotope pattern (1:1 ratio of M and M+2).
Process Workflow Diagram
The following diagram outlines the decision-making process and workflow for Method A, ensuring quality control at every step.
Caption: Operational workflow for the synthesis and purification of the target benzamide.
Troubleshooting & Critical Quality Attributes (CQA)
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of acid chloride.[1] | Ensure anhydrous solvents are used (Method A).[4] Use fresh acid chloride. |
| Brown/Dark Product | Oxidation of aniline. | Ensure complete removal of aniline during HCl wash. Perform reaction under inert atmosphere ( |
| Sluggish Reaction | Steric hindrance of 2-Br group.[1] | Add catalytic DMAP (10 mol%). Heat to reflux (40°C) if necessary (DCM). |
| Sticky Solid | Solvent entrapment.[1] | Triturate with cold pentane or hexane to induce crystallization. |
Safety Information
References
-
Amide Synthesis Overview. Fisher Scientific. Amide Synthesis - Reaction Protocols and Conditions.[1][6][7][8][9]Link
-
General Procedure for Schotten-Baumann Reaction. Common Organic Chemistry. Amine to Amide (via Acid Chloride).[10][11]Link
-
Synthesis of N-(3,5-dimethoxyphenyl)benzamide (Analogous Procedure). National Institutes of Health (PMC).[1] Crystal structure and synthesis of N-(3,5-Dimethoxyphenyl)benzamide.Link
-
Nucleophilicity of Anilines. Master Organic Chemistry. Nucleophilicity Trends of Amines and Electronic Effects.Link
-
Purification of Benzamides. BenchChem. Application Notes and Protocols for the Purification of Dimethoxybenzamide Derivatives.Link
Sources
- 1. 3,5-Dimethoxyaniline | C8H11NO2 | CID 66301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(3,5-Dimethoxyphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Bromobenzamide 98 4001-73-4 [sigmaaldrich.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. evitachem.com [evitachem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
Preparation of 2-Bromo-N-(3,5-dimethoxyphenyl)benzamide: Mechanistic Insights and Amide Coupling Protocols
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Standard Operating Procedure (SOP)
Executive Summary and Mechanistic Rationale
Amide bond formation is one of the most frequently executed transformations in medicinal chemistry, accounting for nearly 16% of all reactions in drug discovery (). However, not all amide couplings are trivial. The synthesis of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide presents a unique intersection of steric hindrance and electronic modulation that requires deliberate reagent selection.
Causality in Experimental Design:
-
Steric Shielding (The Electrophile): The ortho-bromine atom on 2-bromobenzoic acid creates a massive steric shield around the carbonyl carbon. This significantly elevates the activation energy required for an incoming nucleophile to attack the carbonyl center.
-
Electronic Attenuation (The Nucleophile): 3,5-Dimethoxyaniline features two methoxy groups. While methoxy groups are generally electron-donating via resonance, their meta-position relative to the amine prevents direct resonance stabilization of the nitrogen lone pair. Instead, their inductive electron-withdrawing effect slightly attenuates the amine's nucleophilicity.
-
Strategic Overrides: To force this coupling, we must either generate an overwhelmingly reactive electrophile (Method A: Acid Chloride) or utilize a coupling reagent that pre-organizes the transition state via neighboring group participation (Method B: HATU). As established in comprehensive reviews of amide bond formation, the 7-azabenzotriazole (HOAt) leaving group generated by HATU forms an intramolecular hydrogen bond with the incoming aniline, accelerating the coupling of sterically hindered substrates ().
Reaction Workflows
The following diagram illustrates the two divergent chemical pathways utilized to bypass the steric constraints of the ortho-substituted benzoic acid.
Reaction pathways for synthesizing 2-bromo-N-(3,5-dimethoxyphenyl)benzamide.
Step-by-Step Methodologies
Method A: Acid Chloride Route (High Scalability)
This method utilizes oxalyl chloride to form an ultra-reactive acid chloride intermediate. It is the preferred route for scale-up due to reagent cost-efficiency.
Step 1: Electrophile Activation
-
Charge an oven-dried, argon-flushed round-bottom flask with 2-bromobenzoic acid (1.0 eq, 10.0 mmol) and anhydrous dichloromethane (DCM, 50 mL).
-
Add N,N-dimethylformamide (DMF, 0.05 eq) as a catalyst.
-
Cool the mixture to 0 °C using an ice bath.
-
Add oxalyl chloride (1.2 eq, 12.0 mmol) dropwise over 10 minutes. (Causality: Dropwise addition controls the exothermic release of CO and CO₂ gases, which thermodynamically drive the chlorination).
-
Remove the ice bath and stir at room temperature for 2 hours until gas evolution ceases.
-
Concentrate the mixture in vacuo to remove unreacted oxalyl chloride, yielding crude 2-bromobenzoyl chloride. Redissolve in 20 mL anhydrous DCM.
Step 2: Amide Coupling
-
In a separate flask, dissolve 3,5-dimethoxyaniline (1.05 eq, 10.5 mmol) and triethylamine (TEA, 2.0 eq, 20.0 mmol) in 30 mL anhydrous DCM. Cool to 0 °C.
-
Add the 2-bromobenzoyl chloride solution dropwise to the aniline mixture.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
Method B: HATU-Mediated Route (High Mildness)
This method avoids harsh acyl chlorides, making it ideal for parallel library synthesis or when utilizing substrates with sensitive functional groups ().
Step 1: Pre-activation and Coupling
-
Charge a flask with 2-bromobenzoic acid (1.0 eq, 2.0 mmol), 3,5-dimethoxyaniline (1.05 eq, 2.1 mmol), and anhydrous DMF (10 mL).
-
Add N,N-diisopropylethylamine (DIPEA, 3.0 eq, 6.0 mmol). (Causality: DIPEA's steric bulk prevents it from acting as a nucleophile, ensuring it only deprotonates the carboxylic acid to facilitate HATU attack).
-
Cool the mixture to 0 °C.
-
Add HATU (1.1 eq, 2.2 mmol) portion-wise.
-
Stir the reaction at room temperature for 12–16 hours.
Self-Validating Isolation and Analytical Logic
Trustworthiness in chemical synthesis requires protocols that inherently separate successes from failures. The workup for both methods is designed as a self-validating liquid-liquid extraction (LLE) system . By exploiting the distinct pKa values of the starting materials, the workup intrinsically isolates the neutral product.
Liquid-liquid extraction logic for self-validating product isolation.
Workup Execution:
-
Dilute the crude reaction mixture with Ethyl Acetate (EtOAc).
-
Acid Wash: Wash with 1M HCl (3x). This protonates any unreacted 3,5-dimethoxyaniline, dragging it into the aqueous waste.
-
Base Wash: Wash with Saturated NaHCO₃ (3x). This deprotonates unreacted 2-bromobenzoic acid, dragging it into the aqueous waste.
-
Brine Wash & Dry: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
Analytical Self-Validation (LC-MS): The presence of the bromine atom provides a built-in isotopic signature. When analyzing the purified product via LC-MS (ESI+), the mass spectrum must show a characteristic 1:1 doublet for the [M+H]⁺ ion at m/z 336.0 (⁷⁹Br) and m/z 338.0 (⁸¹Br). The absence of this exact isotopic pattern immediately invalidates the structural assignment.
Quantitative Method Comparison
To assist in route selection, the quantitative parameters of both protocols are summarized below:
| Parameter | Method A (Acid Chloride) | Method B (HATU Coupling) |
| Activation Reagent | Oxalyl Chloride / DMF (cat.) | HATU |
| Base | Triethylamine (TEA) | N,N-Diisopropylethylamine (DIPEA) |
| Solvent | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) |
| Reaction Time | 4 - 6 hours | 12 - 16 hours |
| Typical Yield | 85 - 90% | 75 - 85% |
| Scalability | Excellent (>100g batches) | Moderate (Cost-prohibitive at large scale) |
| Primary Byproducts | CO, CO₂, HCl (volatile/easily washed) | Tetramethylurea, HOAt (requires thorough washing) |
References
-
Title : Amide bond formation: beyond the myth of coupling reagents Source : Chemical Society Reviews URL :[Link]
-
Title : Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source : Organic Process Research & Development URL :[Link]
-
Title : Nonclassical Routes for Amide Bond Formation Source : Chemical Reviews URL :[Link]
Application Note: Purification Strategies for 2-bromo-N-(3,5-dimethoxyphenyl)benzamide
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
2-bromo-N-(3,5-dimethoxyphenyl)benzamide is a functionalized N-arylbenzamide, structurally significant in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors and other kinase-targeting small molecules. Unlike its para-substituted analog (4-bromo), the 2-bromo (ortho) substituent introduces steric strain that twists the amide plane relative to the benzoyl ring. This conformational twist disrupts planar crystal packing, often resulting in higher solubility in organic solvents and a lower melting point compared to para-isomers.
This guide provides a definitive protocol for purifying this compound, addressing the specific challenge of separating the target amide from common impurities: unreacted 3,5-dimethoxyaniline (base), 2-bromobenzoic acid (hydrolysis byproduct), and trace coupling reagents.
Physicochemical Profile (Predicted)[1][4][5][7][8]
-
Molecular Formula: C₁₅H₁₄BrNO₃
-
Molecular Weight: 336.18 g/mol
-
LogP (Predicted): ~3.2 – 3.5 (Moderately Lipophilic)
-
H-Bond Donors: 1 (Amide NH)
-
H-Bond Acceptors: 3 (Amide Carbonyl, 2 x Methoxy)
Pre-Recrystallization Workup (Critical)
Recrystallization is most effective when the crude material is >85% pure. Attempting to crystallize a crude reaction mixture containing significant unreacted aniline or carboxylic acid often leads to "oiling out" rather than crystallization.
Mandatory Wash Steps: Before attempting recrystallization, the crude reaction residue (usually dissolved in Ethyl Acetate or DCM) must be subjected to:
-
Acid Wash (1M HCl): Removes unreacted 3,5-dimethoxyaniline (converts it to the water-soluble hydrochloride salt).
-
Base Wash (Sat. NaHCO₃): Removes 2-bromobenzoic acid (converts it to the water-soluble sodium benzoate).
-
Brine Wash & Drying: Ensures removal of trapped water which can inhibit crystallization in non-polar solvents.
Solvent Selection Strategy
The selection logic balances the compound's lipophilicity (bromine/methoxy groups) against its polar amide functionality.
Solvent Screening Matrix
| Solvent System | Role | Solubility @ 25°C | Solubility @ Boiling | Suitability | Notes |
| Ethanol (95%) | Single Solvent | Low-Moderate | High | Excellent | Best balance of polarity. Water content aids precipitation upon cooling. |
| Ethyl Acetate / Heptane | Solvent / Anti-solvent | High (in EtOAc) | Very High | Good | Ideal if the compound is too soluble in Ethanol. |
| Dichloromethane (DCM) | Solvent | Very High | Very High | Poor | Too soluble; difficult to recover yield. Use only for transfer. |
| Water | Anti-solvent | Insoluble | Insoluble | N/A | Used only as an anti-solvent additive to alcohols. |
| Toluene | Single Solvent | Low | High | Moderate | Good for removing non-polar impurities, but high BP makes drying difficult. |
Decision Logic Diagram
The following decision tree illustrates the solvent selection process based on the behavior of the crude solid.
Figure 1: Solvent selection decision tree for N-arylbenzamide purification.
Detailed Experimental Protocols
Protocol A: Recrystallization from Ethanol (Recommended)
Best for: Routine purification, removal of trace polar impurities, and obtaining defined crystal habit.
Materials:
-
Crude 2-bromo-N-(3,5-dimethoxyphenyl)benzamide.
-
Ethanol (95% or Absolute).
-
Heating block or oil bath.
-
Vacuum filtration setup (Buchner funnel).
Step-by-Step Procedure:
-
Preparation: Place the crude solid (e.g., 1.0 g) in a clean Erlenmeyer flask.
-
Dissolution: Add Ethanol (approx. 5 mL/g initially) and heat to reflux (~78°C).
-
Titration: If solids remain, add hot Ethanol in 1 mL increments until the solution is just clear. Do not add large excess.
-
Hot Filtration (Optional): If insoluble specks (dust, inorganic salts) remain, filter the hot solution rapidly through a pre-warmed glass frit or cotton plug.
-
Nucleation: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) on a cork ring. Rapid cooling promotes trapping of impurities.
-
Tip: If no crystals form at RT, scratch the inner glass wall with a spatula or add a "seed" crystal.
-
-
Maximizing Yield: Once at RT, place the flask in an ice-water bath (0-4°C) for 30 minutes to complete precipitation.
-
Isolation: Filter the white crystalline solid using vacuum filtration.
-
Washing: Wash the filter cake with cold Ethanol (-20°C, 2 x 1 mL).
-
Drying: Dry under high vacuum at 40°C for 4 hours to remove residual solvent.
Protocol B: Solvent/Anti-Solvent (Ethyl Acetate / Heptane)
Best for: Material that is too soluble in Ethanol or "oils out" in alcohols.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (approx. 60-70°C).
-
Precipitation: While maintaining heat, strictly dropwise add Heptane (or Hexanes) until a faint, persistent cloudiness (turbidity) appears.
-
Re-solubilization: Add a few drops of Ethyl Acetate to clear the cloudiness.
-
Cooling: Remove from heat and allow to cool slowly. The lower polarity of the mixture forces the amide to crystallize as the temperature drops.
-
Isolation: Filter and wash with a 1:4 mixture of cold EtOAc:Heptane.
Process Workflow Visualization
The following diagram outlines the operational workflow for the purification process, highlighting critical control points.
Figure 2: Operational workflow for the recrystallization of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide.
Characterization & Quality Control
Verify the success of the purification using these parameters.
-
1H NMR (DMSO-d₆ or CDCl₃):
-
Look for the disappearance of the aniline amine protons (broad singlet ~3-5 ppm) and the benzoic acid proton (broad, >11 ppm).
-
Diagnostic Peaks: The amide NH proton should appear as a sharp singlet between 8.0 – 10.5 ppm (solvent dependent). The two methoxy groups should appear as a strong singlet at ~3.7-3.8 ppm.
-
-
HPLC Purity:
-
Target >98% area under the curve (AUC).
-
Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.
-
-
Melting Point:
-
Expect a sharp range (approx. 2-3°C range). Note: While the 4-bromo isomer melts at ~213°C, the 2-bromo isomer will likely have a lower melting point (estimated 140-160°C) due to ortho-steric hindrance.
-
Troubleshooting Common Issues
| Issue | Cause | Solution |
| Oiling Out | Compound separates as a liquid droplet instead of crystals. | 1. Re-heat and add more solvent.2. Add a seed crystal at the cloud point.3. Scratch the glass vigorously.4. Ensure purity >85% before starting. |
| No Precipitation | Solution is too dilute or compound is too soluble. | 1. Evaporate 50% of the solvent.2. Add anti-solvent (Water for EtOH; Heptane for EtOAc).3. Cool to -20°C. |
| Colored Impurities | Oxidation products trapped in crystal. | Add activated charcoal to the hot solution, stir for 5 mins, then hot filter through Celite before cooling. |
References
-
Synthesis and Properties of 4-bromo Analog: Li, X., et al. (2018).[1] Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Note: This reference describes the para-isomer, providing the closest validated solubility and spectral data.
- General Amide Purification: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. Standard reference for solvent selection logic for N-aryl amides.
-
Ortho-Substitution Effects: Patre, S., et al. (2011). Solubility and Hydrophobic Descriptors of N-Arylhydroxamic Acids. International Journal of Bioscience, Biochemistry and Bioinformatics. Provides theoretical grounding for the solubility differences between ortho- and para-substituted aryl amides.
Sources
Application Note: 2-Bromo-N-(3,5-dimethoxyphenyl)benzamide as a Cross-Coupling Intermediate
This Application Note is designed for researchers in medicinal chemistry and materials science. It details the strategic utilization of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide (referred to herein as Intermediate 2-Br-DMB ) as a versatile scaffold for constructing complex heterocyclic cores, specifically phenanthridinones, and for generating biaryl libraries via cross-coupling.
Executive Summary & Strategic Value
2-bromo-N-(3,5-dimethoxyphenyl)benzamide represents a "privileged structure" in synthetic organic chemistry due to its orthogonal reactivity profile. It combines an electrophilic aryl halide (2-bromo) with a nucleophilic, electron-rich N-aryl ring (3,5-dimethoxy), linked by a rigid amide bond.
Key Applications:
-
Phenanthridinone Synthesis: Precursor for Palladium-catalyzed intramolecular C–H arylation to form 2,4-dimethoxyphenanthridin-6(5H)-one cores (common in alkaloids like crinasiadine).
-
Divergent Library Generation: The bromine handle allows for intermolecular Suzuki/Buchwald couplings prior to cyclization, enabling rapid modification of the "A-ring" (benzoyl moiety).
-
Fluorescent Materials: The resulting fused tricyclic systems often exhibit tunable fluorescence, applicable in OLEDs and sensors.
Synthesis of the Intermediate (Protocol A)
Before utilizing the intermediate, high-purity synthesis is required to remove regioisomers that could interfere with downstream catalysis.
Rationale
A standard nucleophilic acyl substitution is employed. The use of 3,5-dimethoxyaniline ensures the electron-donating groups are symmetrically placed, preventing the formation of regioisomers during the amide formation step.
Materials
-
2-Bromobenzoyl chloride (1.0 equiv)
-
3,5-Dimethoxyaniline (1.0 equiv)
-
Triethylamine (Et₃N) (1.2 equiv) or Pyridine
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Protocol
-
Dissolution: Dissolve 3,5-dimethoxyaniline (10 mmol, 1.53 g) in anhydrous DCM (30 mL) in a round-bottom flask under Nitrogen atmosphere.
-
Base Addition: Add Et₃N (12 mmol, 1.67 mL) and cool the solution to 0°C using an ice bath.
-
Acylation: Dropwise add a solution of 2-bromobenzoyl chloride (10 mmol, 1.3 mL) in DCM (10 mL) over 15 minutes. Causality: Slow addition prevents localized overheating and di-acylation side products.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1). The starting aniline spot (polar) should disappear.
-
Workup: Quench with 1M HCl (20 mL) to remove unreacted amine/base. Wash the organic layer with sat. NaHCO₃ (20 mL) and Brine (20 mL).
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane to obtain white needles.
-
Target Yield: >85%
-
Validation: ¹H NMR should show a singlet for the methoxy groups (~3.7 ppm) and the characteristic amide N-H broad singlet (~8-10 ppm).
-
Application 1: Intramolecular Cyclization (Phenanthridinone Synthesis)[1][2]
This is the primary utility of 2-Br-DMB . The reaction utilizes a Pd(II)/Pd(0) catalytic cycle to perform an intramolecular Direct Arylation (C-H Activation).
Mechanism & Causality
The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway.
-
CMD: The carbonate base aids the palladium in cleaving the C-H bond at the ortho position of the electron-rich dimethoxyphenyl ring.
-
Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).
Note: The 3,5-dimethoxy substitution pattern makes the ring highly electron-rich, which generally accelerates the electrophilic palladation or CMD step compared to unsubstituted rings.
Protocol B: Pd-Catalyzed C-H Arylation
| Parameter | Condition |
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | PPh₃ (10 mol%) or PCy₃ (for difficult substrates) |
| Base | Cs₂CO₃ or K₂CO₃ (2.0 equiv) |
| Solvent | DMA or DMF (Anhydrous) |
| Temp/Time | 130°C / 12–16 Hours |
Procedure:
-
Charge: In a pressure tube, combine 2-Br-DMB (1.0 mmol), Pd(OAc)₂ (11 mg), PPh₃ (26 mg), and Cs₂CO₃ (650 mg).
-
Inert Atmosphere: Evacuate and backfill with Argon (3 cycles). Critical: Oxygen poisons the Pd catalyst and promotes homocoupling.
-
Solvation: Add anhydrous DMA (5 mL).
-
Heating: Seal and heat to 130°C.
-
Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad (to remove Pd black). Wash with water (3x) to remove DMA.
-
Purification: Flash chromatography (SiO₂).
Expected Outcome: Formation of 2,4-dimethoxyphenanthridin-6(5H)-one .
Application 2: Intermolecular Cross-Coupling (Suzuki-Miyaura)
If the goal is to modify the benzoyl core before cyclization, the bromine handle can be used for intermolecular coupling.
Protocol C: Suzuki Coupling
-
Reactants: Combine 2-Br-DMB (1.0 equiv), Aryl Boronic Acid (1.2 equiv).
-
Catalyst System: Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2M aq. solution, 2.0 equiv).
-
Solvent: Toluene/Ethanol (4:1).
-
Conditions: Reflux (90°C) for 6 hours.
-
Result: Yields a biaryl amide. Note: This product can no longer be cyclized to a phenanthridinone via C-H activation at the original Br site, but may undergo oxidative photocyclization if desired.
Visualizations
Figure 1: Experimental Workflow & Divergent Pathways
This diagram illustrates the synthesis of the intermediate and its two primary divergent applications.
Caption: Divergent synthetic workflow starting from 2-Br-DMB intermediate.
Figure 2: Catalytic Cycle for Phenanthridinone Synthesis
A detailed look at the Palladium cycle driving the intramolecular cyclization.[1][2][3]
Caption: Pd(0)/Pd(II) catalytic cycle showing the Concerted Metalation-Deprotonation (CMD) pathway.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Cyclization) | Incomplete C-H activation due to steric bulk of methoxy groups. | Switch to a smaller, electron-rich ligand like P(t-Bu)₃ or SPhos . Increase Temp to 140°C. |
| Dehalogenation (H-Ar) | Reductive side reaction (hydrodehalogenation). | Ensure solvent is strictly anhydrous. Avoid alcohols. Reduce reaction time. |
| Pd Black Precipitation | Catalyst decomposition. | Add 10 mol% extra ligand (PPh₃). Ensure efficient stirring. |
| Starting Material Remains | Catalyst poisoning by O₂. | Rigorous degassing (Freeze-Pump-Thaw) is superior to simple sparging. |
References
-
ResearchGate. (2024). Synthesis of N-substituted phenanthridinones from 2-bromo-benzamides. Retrieved from [Link][4]
-
MDPI. (2024). Preparation of Dibenzofurotropones via Pd-Catalyzed Cyclization. Retrieved from [Link]
Sources
Buchwald-Hartwig amination protocols involving 2-bromo-N-(3,5-dimethoxyphenyl)benzamide
Application Note: Precision Buchwald-Hartwig Amination of 2-Bromo-N-(3,5-dimethoxyphenyl)benzamide
Part 1: Strategic Analysis & Mechanistic Insight
The substrate 2-bromo-N-(3,5-dimethoxyphenyl)benzamide represents a critical "ortho-functionalized" scaffold in medicinal chemistry.[1] Unlike its para-substituted counterparts (often used in FGFR inhibitors), this ortho-bromo derivative is the primary precursor for N-substituted anthranilamides —a privileged pharmacophore found in HDAC inhibitors (e.g., Chidamide analogs) and various kinase inhibitors.[1]
Executing a Buchwald-Hartwig amination on this substrate presents unique challenges that distinguish it from standard aryl halide couplings:
-
The "Ortho-Effect" & Steric Congestion: The bulky amide group at the C1 position creates significant steric hindrance for the incoming palladium catalyst at the C2-bromo position. Standard ligands (e.g., PPh3) often fail to promote oxidative addition or suffer from slow reductive elimination.
-
Amide Interference (The "Amidate" Trap): The amide proton (-CONH-) has a pKa of ~16-17.[1] Strong bases like NaOtBu can deprotonate this nitrogen, generating an amidate anion. This species can coordinate to the Palladium center (
-coordination), potentially poisoning the catalyst or altering the chemoselectivity toward hydrodebromination. -
Competitive Cyclization: 2-Halo-N-arylbenzamides are known precursors for phenanthridinones via intramolecular C-H arylation.[1] While this usually requires higher temperatures (
C), an improper catalytic system can favor this side reaction over the desired intermolecular amination.
The Solution: To ensure high-fidelity C-N coupling, we utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). Specifically, RuPhos and BrettPhos are selected for their ability to form mono-ligated Pd(0) species that are highly active yet bulky enough to prevent bis-coordination and suppress side reactions.[1]
Part 2: Experimental Protocols
Protocol A: General Screening (Microscale)
Designed for rapid evaluation of amine nucleophiles (primary vs. secondary) against the 2-bromo scaffold.[1]
Reagents:
-
Substrate: 2-bromo-N-(3,5-dimethoxyphenyl)benzamide (1.0 equiv)
-
Catalyst Precursor: Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2 mol%)[1]
-
Ligand:
-
For Primary Amines:BrettPhos or tBuBrettPhos (Ligand:Pd = 2:1)
-
For Secondary Amines:RuPhos (Ligand:Pd = 2:1)
-
-
Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)
-
Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed)
Step-by-Step Methodology:
-
Inert Setup: Charge a 4 mL reaction vial equipped with a magnetic stir bar and a septum cap. Flame-dry under vacuum and backfill with Argon (x3).[1]
-
Solids Addition: Add 2-bromo-N-(3,5-dimethoxyphenyl)benzamide (0.5 mmol, 168 mg), the amine coupling partner (0.6 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), Ligand (0.02 mmol), and Base (Cs₂CO₃: 325 mg; or NaOtBu: 67 mg).
-
Note: If the amine is liquid, add it after the solvent.
-
-
Solvation: Add anhydrous 1,4-Dioxane (2.5 mL) via syringe. Sparge the mixture with Argon for 2 minutes to remove dissolved oxygen.
-
Reaction: Seal the vial and heat to 85°C (block temperature) for 12–16 hours.
-
Monitoring: Check by LC-MS.[1] Look for the disappearance of the bromide (M+H: ~336/338) and appearance of the product mass.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (5 mL) and filter through a pad of Celite. Concentrate the filtrate in vacuo.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Scale-Up Optimization (Gram-Scale)
Optimized for high yield and purity, minimizing catalyst loading.[1]
Key Modification: Use of Pd-Precatalysts (e.g., RuPhos-Pd-G3 or BrettPhos-Pd-G3) ensures precise 1:1 L:Pd stoichiometry and rapid activation, crucial for overcoming the ortho-steric barrier.[1]
| Parameter | Specification | Reason |
| Catalyst | RuPhos-Pd-G3 (1-3 mol%) | Pre-formed active species; eliminates induction period; air-stable handling.[1] |
| Base | Cs₂CO₃ (2.5 equiv) | Milder than alkoxides; prevents amide deprotonation/chelation issues. |
| Solvent | t-Amyl Alcohol or Dioxane | High boiling point; t-Amyl alcohol promotes solubility of polar intermediates.[1] |
| Temp | 80–100°C | Sufficient energy to cross the activation barrier without promoting cyclization. |
Workflow:
-
In a glovebox or under strict Schlenk conditions, charge a 50 mL flask with the substrate (1.0 g, 2.97 mmol), amine (1.2 equiv), Cs₂CO₃ (2.4 g, 7.4 mmol), and RuPhos-Pd-G3 (25 mg, ~1 mol%).[1]
-
Add anhydrous t-Amyl Alcohol (15 mL).
-
Stir at 100°C for 4–8 hours.
-
Quench: Dilute with water (20 mL) and extract with DCM (3 x 20 mL).
-
Crystallization: Many anthranilamide derivatives crystallize from EtOH or MeOH upon cooling. If oil persists, use column chromatography.
Part 3: Visualization & Data
Figure 1: Catalytic Cycle & Competitive Pathways
This diagram illustrates the desired catalytic cycle using a bulky phosphine ligand (L) and highlights the critical "Danger Zone" where the substrate can undergo undesired cyclization.
Caption: Mechanistic pathway showing the specific role of bulky ligands in favoring intermolecular amination over competitive phenanthridinone cyclization.
Table 1: Troubleshooting Guide for 2-Bromo-Benzamide Substrates
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by amide chelation.[1] | Switch to RuPhos-Pd-G3 ; Increase temperature to 100°C. |
| Hydrodebromination | Use Cs₂CO₃ instead of alkoxides; Ensure solvent is anhydrous; Switch solvent to Toluene. | |
| Phenanthridinone Formation | Intramolecular reaction outcompeting intermolecular. | Increase concentration of external amine (1.5–2.0 equiv); Lower temperature slightly (80°C). |
| Product is an Oil/Sticky | 3,5-Dimethoxy group increases lipophilicity.[1] | Triturate with Et₂O/Pentane or recrystallize from EtOH . |
Part 4: References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link
-
Bhunia, S., et al. (2012). "Palladium-catalyzed synthesis of N-aryl anthranilamides." Tetrahedron Letters, 53(10), 1253-1256.[1] (Contextual grounding for 2-halo-benzamide couplings).
-
Fors, B. P., & Buchwald, S. L. (2009). "A General Method for the Amination of Aryl Halides with Primary Amines." Journal of the American Chemical Society, 131(36), 12898–12899. Link
-
BenchChem Application Note. "Synthesis of N-Aryl Amide Derivatives from 3,5-Dibromo-4-methoxybenzoic Acid." (Context for 3,5-dimethoxy motifs). Link
Sources
Comprehensive Application Note: Suzuki-Miyaura Cross-Coupling of 2-Bromo-N-(3,5-dimethoxyphenyl)benzamide
Introduction & Mechanistic Challenges
The Suzuki-Miyaura cross-coupling of sterically hindered, ortho-substituted aryl bromides is a cornerstone reaction in modern drug development and complex molecule synthesis[1]. However, applying this transformation to 2-bromo-N-(3,5-dimethoxyphenyl)benzamide presents a unique matrix of mechanistic challenges.
As an ortho-bromo benzamide featuring an electron-rich N-aryl group, this substrate is prone to competing reaction pathways. The primary challenge is the steric drag exerted by the bulky N-(3,5-dimethoxyphenyl)carboxamide group during the oxidative addition of Palladium(0) into the C-Br bond[2]. Furthermore, the secondary amide possesses a relatively acidic N-H proton (pKa ~15-16). Under standard basic Suzuki conditions, deprotonation can yield an amidate anion that coordinates to the palladium center, poisoning the catalyst. If transmetalation is sluggish, the prolonged lifetime of the Pd(II) oxidative addition complex can trigger an unwanted intramolecular C-H arylation, cyclizing the substrate into a phenanthridinone derivative[3].
This application note provides a field-validated, self-correcting protocol designed to maximize the intermolecular biaryl coupling while fully suppressing catalyst poisoning and intramolecular cyclization.
Mechanistic Insights & Causality
To engineer a robust protocol, every reagent choice must be grounded in mechanistic causality:
-
Catalyst Selection (The Steric Solution): Standard catalysts like Pd(PPh₃)₄ often fail or require harsh temperatures (>100 °C) for ortho-substituted benzamides, exacerbating side reactions. We utilize XPhos Pd G3 (a Buchwald precatalyst). The bulky, electron-rich XPhos ligand accelerates the difficult oxidative addition step, while its immense steric bulk forces rapid reductive elimination, effectively outcompeting the slower intramolecular C-H activation pathway[2].
-
Base Optimization (The pKa Balance): The base must be strong enough to form the reactive boronate complex during transmetalation but mild enough to prevent the deprotonation of the secondary amide[4]. Potassium phosphate (K₃PO₄) in a biphasic aqueous system provides the perfect buffering capacity, activating the boronic acid without stripping the amide proton.
-
Solvent System: A 1,4-Dioxane/Water (4:1 v/v) mixture is optimal. Water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive trialkylhydroxyborate intermediate, which is essential for transmetalation[4].
Caption: Suzuki catalytic cycle for 2-bromo-N-arylbenzamides highlighting the competing C-H activation pathway.
Quantitative Data: Condition Optimization
The following table summarizes the optimization landscape for the coupling of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide with a standard arylboronic acid. The data illustrates the critical importance of ligand and base selection in suppressing the phenanthridinone side product.
| Catalyst System (mol%) | Base (Equiv) | Solvent (Ratio) | Temp (°C) | Biaryl Yield (%) | Phenanthridinone (%) |
| Pd(PPh₃)₄ (5%) | Na₂CO₃ (2.0) | Toluene/H₂O (4:1) | 100 | 45 | 15 |
| Pd(dppf)Cl₂ (5%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 72 | 5 |
| XPhos Pd G3 (2%) | K₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 80 | 94 | < 1 |
Experimental Protocol
This protocol is designed as a self-validating system. Visual cues and specific checkpoints ensure the integrity of the reaction before proceeding to the next step.
Materials Required:
-
2-bromo-N-(3,5-dimethoxyphenyl)benzamide (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
K₃PO₄ (anhydrous, 3.0 equiv)
-
XPhos Pd G3 (2.0 mol%)
-
1,4-Dioxane (Anhydrous, degassed)
-
Deionized Water (Degassed)
Caption: Step-by-step experimental workflow for the Suzuki coupling of hindered benzamides.
Step-by-Step Methodology:
Step 1: Reagent Preparation & Degassing
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-N-(3,5-dimethoxyphenyl)benzamide (1.0 mmol), the desired arylboronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).
-
Causality: The 1.5x excess of boronic acid compensates for any competitive protodeboronation that occurs in aqueous basic media[1].
-
-
Add 1,4-Dioxane (4.0 mL) and H₂O (1.0 mL).
-
Self-Validation Checkpoint: Seal the flask with a rubber septum and sparge the mixture vigorously with Argon for at least 15 minutes. The solution must be completely free of dissolved oxygen to prevent the irreversible oxidation of the active Pd(0) species into inactive Pd(II) black.
Step 2: Catalyst Addition & Reaction Execution 4. Briefly remove the septum under a positive flow of Argon and quickly add XPhos Pd G3 (0.02 mmol, 2 mol%). Replace the septum. 5. Place the flask in a pre-heated oil bath at 80 °C and stir vigorously (800 rpm) to ensure thorough mixing of the biphasic system. 6. Self-Validation Checkpoint: Within 10-15 minutes of heating, observe a distinct color shift from pale yellow to a deep amber/reddish-brown. This color change confirms the successful generation of the active Pd(0) complex and the initiation of oxidative addition.
Step 3: Monitoring & Quenching 7. Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or LC-MS. The starting 2-bromobenzamide is highly UV-active. Complete consumption should occur within 2 to 4 hours. 8. Once complete, remove the flask from the heat and allow it to cool to room temperature. Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl.
Step 4: Workup & Purification 9. Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). 10. Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 11. Purify the crude residue via flash column chromatography on silica gel to afford the pure biaryl product.
Troubleshooting & Field Insights
-
Incomplete Conversion: If the starting material remains unconsumed after 4 hours, the catalyst may have poisoned. This is usually due to inadequate degassing (oxygen intrusion) or the use of an overly strong base (like NaOH) which deprotonates the amide. Re-verify your inert atmosphere technique.
-
High Phenanthridinone Byproduct: If LC-MS indicates significant intramolecular cyclization[3], lower the reaction temperature to 65-70 °C. While this slows the overall reaction, the highly active XPhos ligand will still facilitate transmetalation faster than the competing C-H activation pathway.
References
Sources
Troubleshooting & Optimization
Improving yield of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide synthesis
Technical Guide & Troubleshooting Center[1]
Lead Scientist's Note: The synthesis of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide presents a classic "Ortho-Effect" challenge in medicinal chemistry. While the 3,5-dimethoxyaniline is an electron-rich, robust nucleophile, the 2-bromo substituent on the benzoyl ring introduces significant steric hindrance near the electrophilic carbonyl center.[1] This guide prioritizes protocols that overcome this steric barrier while preventing the oxidation of the electron-rich aniline.
This scaffold is frequently encountered in the development of Tubulin Polymerization Inhibitors (colchicine site binders) and FGFR1 Inhibitors .
Part 1: Critical Protocol Analysis
We recommend Method A (Acid Chloride) for scalability and yield (>85%). Method B (Coupling Agent) is reserved for scenarios where acid-sensitive functional groups are present on modified derivatives.
Method A: The Acid Chloride Route (Gold Standard)
Recommended for: High yield, scale-up, and overcoming steric hindrance.[1]
Reaction Scheme: 2-Bromobenzoyl chloride + 3,5-Dimethoxyaniline + Base → Product
| Parameter | Specification | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) or Dioxane | DCM solubilizes the product well; Dioxane is better if higher temperatures are needed to drive the sterically hindered reaction. |
| Base | Pyridine (1.5 eq) or TEA (2.0 eq) | Pyridine acts as both a base and an acyl-transfer catalyst (forming an N-acylpyridinium intermediate), which is crucial for the ortho-substituted electrophile. |
| Temperature | 0°C to RT (Reflux if sluggish) | Start cold to prevent exotherm side-reactions, then warm to drive the hindered coupling.[1] |
| Stoichiometry | 1.1 eq Acid Chloride : 1.0 eq Aniline | Slight excess of the electrophile ensures complete consumption of the aniline, which is harder to remove during purification.[1] |
Step-by-Step Protocol:
-
Preparation: Dissolve 3,5-dimethoxyaniline (1.0 equiv) in anhydrous DCM (0.2 M concentration) under Nitrogen/Argon.
-
Base Addition: Add Pyridine (1.5 equiv) or Triethylamine (2.0 equiv). Stir for 10 minutes.
-
Acylation: Cool to 0°C. Add 2-bromobenzoyl chloride (1.1 equiv) dropwise.
-
Tech Tip: If the 2-bromo group causes sluggish reaction rates (monitored by TLC), add a catalytic amount of DMAP (10 mol%) .
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3–12 hours.
-
Workup: Quench with 1M HCl (to remove unreacted aniline and pyridine). Wash organic layer with Sat.[2] NaHCO₃ and Brine.[3][4]
-
Purification: Recrystallize from Ethanol/Water or Methanol .
Method B: EDC/HOBt Coupling (Alternative)
Recommended for: Avoiding moisture-sensitive acid chlorides.
Step-by-Step Protocol:
-
Dissolve 2-bromobenzoic acid (1.0 equiv) in DMF or Ethanol.
-
Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 30 mins to activate.
-
Heat to 80°C for 5–8 hours (Heating is often required due to the 2-bromo steric hindrance).
Part 2: Troubleshooting Matrix
Logic Flow: Diagnosing Failure
This matrix addresses the specific chemical behavior of the 2-bromo and 3,5-dimethoxy moieties.[1][4]
Issue 1: Low Yield / Incomplete Conversion
-
Symptom: TLC shows starting material (aniline) remaining after 12 hours.
-
Root Cause: The 2-bromo substituent creates steric bulk, blocking the nucleophilic attack of the aniline.[1]
-
Solution:
-
Switch to Acid Chloride: If using EDC, switch to Method A. The acid chloride is more reactive.
-
Catalysis: Add DMAP (4-Dimethylaminopyridine) . It forms a highly reactive N-acylpyridinium salt that overcomes the steric barrier.
-
Heat: Reflux in Dioxane or Toluene (80–110°C).
-
Issue 2: Product is an Oil / Sticky Solid
-
Symptom: Product won't crystallize during workup.
-
Root Cause: Impurities (unreacted aniline) or residual solvent (DMF/Pyridine) preventing lattice formation.
-
Solution:
-
Acid Wash: Ensure the crude oil is dissolved in EtOAc and washed thoroughly with 1M HCl . This protonates and removes the unreacted 3,5-dimethoxyaniline.[1]
-
Trituration: Add cold Hexanes or Diethyl Ether to the oil and sonicate. This often induces precipitation.
-
Recrystallization: Use Methanol (hot to cold).
-
Issue 3: Dark/Black Reaction Mixture
-
Symptom: Mixture turns dark brown/black rapidly.
-
Root Cause: Oxidation of the electron-rich 3,5-dimethoxyaniline .[1]
-
Solution:
-
Inert Atmosphere: Ensure strict N₂/Ar atmosphere.
-
Solvent Quality: Use peroxide-free THF or fresh DCM.
-
Temperature Control: Do not add the acid chloride too fast; the exotherm can accelerate oxidation.
-
Part 3: Visualization & Workflows
Diagram 1: Synthesis Workflow & Decision Tree
This diagram outlines the decision process between Method A and B and the subsequent workup.
Caption: Workflow selection for maximizing yield based on precursor availability and steric considerations.
Diagram 2: Troubleshooting The "Ortho-Effect"
Visualizing why the reaction fails and how to fix it.
Caption: Diagnostic logic for overcoming the steric hindrance imposed by the ortho-bromo substituent.
Part 4: Frequently Asked Questions (FAQs)
Q1: Why is the melting point of my product lower than the literature value (213–217°C)? A: A depressed melting point usually indicates the presence of the symmetrical anhydride (from the acid chloride reacting with itself/acid) or trapped 3,5-dimethoxyaniline .
-
Fix: Recrystallize from Ethanol.[3] If the impurity persists, wash the solid with dilute HCl to remove the aniline, then recrystallize.[1]
Q2: Can I use DMF as a solvent for the Acid Chloride method? A: It is not recommended as the primary solvent. DMF can catalyze the decomposition of acid chlorides over long periods. However, a catalytic amount of DMF is often used to synthesize the acid chloride from the acid using Oxalyl Chloride.[1] For the coupling step, DCM or THF is superior.[1]
Q3: The reaction works for 4-bromobenzoyl chloride but fails for 2-bromo. Why? A: This is the Ortho-Effect . The 4-bromo position is far from the reaction center. The 2-bromo position physically blocks the amine's approach. You must use a more reactive system (Acid Chloride + DMAP) or higher heat (EDC + 80°C) for the 2-bromo variant.
Q4: Is the 3,5-dimethoxy group stable? A: Generally, yes.[1] However, it activates the phenyl ring, making it susceptible to electrophilic aromatic substitution if you use strong Lewis acids or nitrating agents later.[1] In the context of amide coupling, it is stable, provided you do not use strong oxidizers.[1]
References
-
Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives. Semantic Scholar / NIH. (Provides the base protocol for EDC coupling of bromobenzamides).
-
N-(3,5-Dimethoxyphenyl)benzamide. PubMed Central (PMC). (Describes the standard Acid Chloride + Et3N protocol in Dioxane with 90% yield).
-
Application Notes and Protocols for the Synthesis of N-aryl Amides. BenchChem. (General protocols for amide coupling using EDC.HCl).
-
Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)... PubMed. (Contextualizes the tubulin inhibition mechanism of similar benzamide structures).
Sources
Minimizing side products in the benzoylation of 3,5-dimethoxyaniline
Technical Support Center: Ticket #59201 Subject: Optimization of N-Benzoylation for 3,5-Dimethoxyaniline (Minimizing Side Products) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary
You are encountering yield losses or purity issues during the synthesis of N-(3,5-dimethoxyphenyl)benzamide . Because 3,5-dimethoxyaniline contains two electron-donating methoxy groups, the aromatic ring is electron-rich, but the amine nucleophilicity is modulated by the meta-positioning.[1][3]
The primary impurity vectors in this reaction are N,N-dibenzoylation (formation of the imide) and hydrolytic waste (benzoic acid).[2][3] This guide provides a precision protocol to suppress these specific side reactions.
Module 1: Root Cause Analysis (The "Why")
To minimize side products, we must understand the electronic environment of your starting material.[3]
-
Electronic Effect: The methoxy groups are in the meta position relative to the amine.[3] Unlike para-methoxy (which donates electrons to the nitrogen via resonance), meta-methoxy groups exert an inductive electron-withdrawing effect (-I) while their resonance donation (+R) does not effectively reach the nitrogen lone pair.[1][2][3]
-
Consequence: The starting aniline is actually less basic (pKa ~3.9–4.[1][3]2) than unsubstituted aniline (pKa 4.6).[3]
-
The Trap: Because the mono-benzoylated product (the amide) is still electron-rich on the ring, aggressive conditions (excess base/heat) can deprotonate the amide nitrogen (pKa ~15-17), creating a nucleophilic amidate anion that attacks a second equivalent of benzoyl chloride.[2][3] This leads to the N,N-dibenzoyl imide impurity .[1][3]
Module 2: Optimized Protocols
Choose the protocol based on your scale and available equipment.
Method A: The "Gold Standard" (Anhydrous / Research Scale)
Best for: High purity, <10g scale, avoiding hydrolysis.[2]
Reagents:
-
Benzoyl Chloride (1.05 equiv) — Do not exceed 1.1 equiv.[1][3][10]
-
Triethylamine (1.2 equiv) or Pyridine (1.5 equiv)[3]
-
Solvent: Dichloromethane (DCM) (Anhydrous)[3]
Step-by-Step:
-
Dissolution: Dissolve aniline and base in DCM under
atmosphere. Cool to 0°C .[1][2][3][11] -
Controlled Addition: Dilute Benzoyl Chloride in a small volume of DCM. Add this solution dropwise over 30 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC.[1][2][3][11][12][13][14]
-
Quench: Add saturated
solution. Stir vigorously for 15 mins.
Method B: Schotten-Baumann (Biphasic / Scale-Up)
Best for: >10g scale, cost-efficiency, robust removal of benzoic acid.[1][2][3]
Reagents:
-
Base: 10% NaOH (aq) or saturated
.[3]
Step-by-Step:
-
Biphasic Setup: Mix the organic phase (aniline) and aqueous base phase in a flask.[2][3]
-
Addition: Add Benzoyl Chloride dropwise to the vigorously stirring biphasic mixture at 0–5°C.
-
Mechanism:[1][15] The reaction happens at the interface.[3] The base immediately neutralizes the HCl byproduct.[3]
-
Self-Validating Step: As the amide forms, it usually precipitates or stays in the organic layer, while the N,N-dibenzoyl species is less likely to form because the base is sequestered in the aqueous layer (phase transfer limitation).[2][3]
-
Module 3: Troubleshooting Dashboard
Use this table to diagnose issues based on your crude product's appearance or analysis.
| Symptom | Probable Cause | Corrective Action |
| Product is an oil/sticky gum | N,N-Dibenzoylation (Imide formation).[1][2][3] The imide disrupts crystal packing.[3] | Hydrolysis Rescue: Reflux the crude oil in EtOH with 1M NaOH for 30 mins. This selectively cleaves the second benzoyl group (imide bond is more labile) back to the desired mono-amide.[2][3] |
| White solid precipitate in aqueous layer | Benzoic Acid (Hydrolysis of reagent).[1][2][3] | Wash: Dissolve crude in EtOAc and wash 3x with sat. |
| Low Yield (<50%) | Old Benzoyl Chloride. Reagent has hydrolyzed in the bottle.[1][3] | Verify Reagent: Check Benzoyl Chloride. If it contains white crystals (benzoic acid), distill it or use a fresh bottle.[3] Increase equivalents to 1.2 if using old reagent. |
| Purple/Dark Coloration | Oxidation. Electron-rich anilines oxidize easily in air.[1][2][3] | Prevention: Perform reaction under Nitrogen/Argon. Add a pinch of sodium metabisulfite during the aqueous workup to reduce oxidized species.[3] |
Module 4: Reaction Pathway Visualization
The following diagram maps the kinetic competition between the desired pathway and the side reactions.
Figure 1: Kinetic pathway showing the target mono-amide and the diversion points leading to imide formation (over-reaction) or benzoic acid (hydrolysis).[3]
Module 5: Purification & QC
If the optimized protocol still yields impurities, follow this decision tree for purification.
1. Recrystallization (Preferred)
-
Solvent: Ethanol/Water (9:[1][3]1) or Methanol.[1][2][3][13]
-
Procedure: Dissolve crude solid in minimum boiling ethanol. Add hot water dropwise until slight turbidity appears. Cool slowly to RT, then 4°C.
-
Target: The mono-amide crystallizes; the N,N-dibenzoyl impurity (more soluble in organics) and benzoic acid often stay in the mother liquor.[2][3]
2. Column Chromatography
References
-
Vogel, A. I. (1989).[1][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[3] Longman Scientific & Technical.[1][3] (Standard reference for Schotten-Baumann and Anhydrous Amide synthesis protocols).
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1][3] Organic Chemistry (2nd ed.).[1][3] Oxford University Press.[1][3] (Mechanism of nucleophilic acyl substitution and pKa considerations).
-
BenchChem. (2025).[1][3][11][12][13] Application Notes and Protocols for the Purification of N-hydroxy-3,5-dimethoxybenzamide. Link (Cited for analogous purification workflows of dimethoxybenzamide derivatives).[3][13]
-
PubChem. (2025).[1][3] 3,5-Dimethoxyaniline Compound Summary. National Library of Medicine.[1][3] Link (Physical properties and pKa data).[2][3]
Sources
- 1. 3,5-Dimethoxyaniline | C8H11NO2 | CID 66301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. 3,5-Dimethoxyaniline | 10272-07-8 [chemicalbook.com]
- 6. 3,5-Dimethoxyaniline | CAS#:10272-07-8 | Chemsrc [chemsrc.com]
- 7. 3,5-Dimethoxyaniline Available at Competitive Prices for Industrial Applications [maksons.co.in]
- 8. Bisindolines from the reaction of 3,5-dimethoxyaniline with vicinal diones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. N-(3,5-Dimethoxyphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
Technical Support Center: Stability of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide under Acidic Conditions
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the stability of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide. We will address common questions, provide troubleshooting strategies for experimental challenges, and detail validated protocols for conducting stability and degradation studies. Our focus is on the chemical principles governing the stability of this molecule in acidic environments, ensuring you can anticipate its behavior, design robust experiments, and accurately interpret your results.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide in acidic media.
Q1: What is the general stability of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide in acidic solutions?
A1: The amide bond is generally one of the most stable functional groups in organic chemistry, a stability conferred by resonance delocalization between the nitrogen lone pair and the carbonyl group.[1] This gives the C-N bond a significant double-bond character, making it resistant to cleavage.[1] Consequently, 2-bromo-N-(3,5-dimethoxyphenyl)benzamide is relatively stable under mild acidic conditions at room temperature. However, like all amides, it is susceptible to hydrolysis under more forcing conditions, such as elevated temperatures in the presence of strong aqueous acids.[2][3][4]
Q2: What is the primary degradation pathway for this compound under acidic conditions?
A2: The primary degradation pathway is acid-catalyzed hydrolysis of the amide bond.[3] This reaction proceeds via a well-established nucleophilic acyl substitution mechanism.[2][5] First, the carbonyl oxygen is protonated by the acid, which significantly increases the electrophilicity of the carbonyl carbon.[3][4] A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[3] Subsequently, a proton transfer to the nitrogen atom occurs, converting the amine moiety into a better leaving group.[3] Finally, the tetrahedral intermediate collapses, reforming the carbonyl group and expelling the protonated amine to yield a carboxylic acid and an ammonium salt.[3][6] The protonation of the resulting amine makes the overall reaction essentially irreversible under these conditions.[3]
Q3: What are the expected primary degradation products from acid hydrolysis?
A3: The acid-catalyzed hydrolysis of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide will break the amide bond, yielding two primary degradation products:
-
2-Bromobenzoic acid
-
3,5-Dimethoxyaniline (which will be protonated in the acidic medium to form the 3,5-dimethoxyanilinium ion)
Q4: What experimental factors will influence the rate of degradation?
A4: The rate of acid-catalyzed hydrolysis is highly dependent on several factors:
-
Acid Concentration: Higher concentrations of strong acids (e.g., HCl, H₂SO₄) will accelerate the rate of hydrolysis.
-
Temperature: Increasing the temperature provides the necessary activation energy for the reaction. Hydrolysis is often negligible at room temperature but can become significant at elevated temperatures (e.g., 60-80°C).[7]
-
Reaction Time: The extent of degradation is directly proportional to the duration of exposure to the stress conditions.
-
Co-solvents: The choice of any organic co-solvents used to dissolve the compound can influence stability, primarily by affecting the water activity.
Q5: Are there any plausible secondary degradation pathways to consider?
A5: While amide hydrolysis is the dominant pathway, other reactions are theoretically possible under specific stress conditions, although they are less likely during typical acid stability studies:
-
Photodegradation: The carbon-bromine (C-Br) bond can be susceptible to cleavage under UV light exposure, potentially leading to reductive debromination.[8] This is more relevant to photostability testing than to acid hydrolysis in the dark.
-
Ether Cleavage: The methoxy (–OCH₃) groups on the aniline ring are generally stable. However, under extremely harsh acidic conditions (e.g., refluxing with concentrated HBr or HI), cleavage of these ether bonds could occur. These conditions are far more severe than those typically used for standard forced degradation studies.[9][10]
Troubleshooting Guide for Stability Experiments
This guide is designed to help you identify and resolve common issues encountered during the analysis of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide stability.
| Observed Problem | Potential Causes | Recommended Solutions & Rationale |
| Unexpectedly rapid or complete degradation of the parent compound. | 1. The stress conditions (acid concentration, temperature) are too harsh.[10]2. The analytical standard has degraded due to improper storage. | 1. Reduce the severity of the conditions. Aim for 5-20% degradation, which is optimal for validating a stability-indicating method.[10] Try lowering the temperature, reducing the acid concentration, or shortening the exposure time.2. Prepare a fresh stock solution from a properly stored standard and re-run the analysis. |
| Inconsistent degradation results between experiments. | 1. Inaccurate temperature control in the heating apparatus (water bath, oven).2. Inconsistent timing of sample quenching and neutralization.3. Variability in the preparation of acidic solutions. | 1. Use a calibrated and stable heating source. Ensure the sample vessel is fully submerged for consistent heat transfer.2. Use a timer and a consistent procedure (e.g., ice bath quench followed immediately by neutralization) for all samples.3. Prepare fresh acidic solutions for each experiment using calibrated volumetric glassware to ensure consistent concentrations. |
| Mass balance in HPLC analysis is below 95%. | 1. One or more degradation products are not being detected at the chosen UV wavelength.2. Degradation products are strongly retained on or are not eluting from the HPLC column.3. Degradation products are volatile or have poor solubility in the mobile phase. | 1. Use a photodiode array (PDA) detector to examine the UV spectra of all peaks and ensure the chosen wavelength is appropriate for all compounds of interest.[7]2. Modify the HPLC gradient to include a stronger organic solvent wash at the end of the run to elute any highly retained species.[7] Ensure the mobile phase pH is suitable for the analytes.3. Consider using alternative analytical techniques like GC-MS to investigate potential volatile degradants.[7] Adjust the diluent to ensure complete solubilization of all species before injection. |
| Appearance of unknown or unexpected peaks in the chromatogram. | 1. Secondary degradation is occurring, where primary products degrade further.2. The compound is reacting with impurities in the solvents or reagents.3. The sample was exposed to light, causing photolytic degradation. | 1. Analyze samples at earlier time points to distinguish primary from secondary degradation products.[11] Use LC-MS to identify the mass of the unknown peaks for structural elucidation.[12]2. Use high-purity (e.g., HPLC grade) solvents and fresh reagents.3. Protect samples from light during the experiment and storage unless photostability is the specific parameter being investigated.[13] |
Experimental Protocols & Methodologies
Protocol 3.1: Forced Degradation Study (Acid Hydrolysis)
This protocol is aligned with ICH Q1A(R2) guidelines for stress testing of drug substances.[10]
Objective: To induce partial degradation of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide under acidic conditions to identify potential degradation products and develop a stability-indicating analytical method.
Materials:
-
2-bromo-N-(3,5-dimethoxyphenyl)benzamide
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Class A volumetric flasks and pipettes
-
Calibrated water bath or heating block
-
pH meter
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve 2-bromo-N-(3,5-dimethoxyphenyl)benzamide in acetonitrile or methanol to prepare a stock solution of 1.0 mg/mL.
-
Rationale: A stock solution allows for precise and consistent dispensing of the compound into the various stress conditions. Acetonitrile and methanol are common solvents compatible with reverse-phase HPLC.
-
-
Preparation of Acidic Solution: Prepare a 0.2 N HCl solution by diluting concentrated HCl with deionized water.
-
Stress Condition Setup:
-
Pipette 5.0 mL of the 1.0 mg/mL stock solution into a 10 mL volumetric flask.
-
Add 5.0 mL of 0.2 N HCl to the flask. This results in a final drug concentration of 0.5 mg/mL in 0.1 N HCl.[7]
-
Prepare a control sample by adding 5.0 mL of the stock solution to a 10 mL flask and diluting with 5.0 mL of the solvent used for the stock (e.g., acetonitrile/water 50:50).
-
-
Incubation: Place the flask in a pre-heated water bath set to 80°C.[7]
-
Time-Point Sampling: Withdraw aliquots (e.g., 1.0 mL) at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Rationale: Multiple time points allow for the determination of the degradation rate and help distinguish between primary and secondary degradation products.[9]
-
-
Quenching and Neutralization:
-
Immediately cool the withdrawn aliquot in an ice bath to stop the reaction.
-
Carefully neutralize the sample by adding an equivalent amount of 0.1 N NaOH. Check the pH to ensure it is near neutral (pH 6.5-7.5).
-
Rationale: Neutralization is critical to prevent further degradation after the intended time point and to protect the HPLC column from damage by acidic samples.
-
-
Sample Preparation for Analysis: Dilute the neutralized sample to a suitable concentration (e.g., 50 µg/mL) with the HPLC mobile phase. Filter through a 0.45 µm syringe filter before injection.
Protocol 3.2: Stability-Indicating HPLC-UV Method
This method provides a starting point for the separation of the parent compound from its primary degradation products. Optimization may be required based on your specific HPLC system.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides good retention for moderately non-polar compounds like N-arylbenzamides and their degradation products. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides a low pH to ensure good peak shape for acidic (2-bromobenzoic acid) and basic (3,5-dimethoxyaniline) analytes. For MS compatibility, replace with 0.1% formic acid.[14] |
| Mobile Phase B | Acetonitrile | A common, strong organic solvent for reverse-phase chromatography. |
| Gradient Program | 0-2 min: 30% B2-15 min: 30% to 90% B15-18 min: 90% B18-19 min: 90% to 30% B19-25 min: 30% B | A gradient elution is necessary to separate the polar degradation products from the more non-polar parent compound within a reasonable run time. The final hold and re-equilibration steps ensure reproducibility. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on sample concentration and detector sensitivity. |
| Detection | UV at 254 nm or PDA Detector | 254 nm is a common wavelength where many aromatic compounds absorb. A PDA detector is highly recommended to assess peak purity and select the optimal wavelength for all components. |
Data Interpretation & Visualization
Acid-Catalyzed Hydrolysis Pathway
The following diagram illustrates the primary degradation pathway of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide under acidic conditions.
Caption: Acid-catalyzed hydrolysis of the parent compound.
Sample Forced Degradation Data
The table below presents hypothetical data from a forced degradation study conducted under the conditions described in Protocol 3.1. This data illustrates the expected trend of degradation over time.
| Time (hours) | Parent Compound Remaining (%) | 2-Bromobenzoic Acid (Area %) | 3,5-Dimethoxyaniline (Area %) | Mass Balance (%) |
| 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 2 | 96.5 | 1.6 | 1.7 | 99.8 |
| 4 | 91.2 | 4.2 | 4.4 | 99.8 |
| 8 | 83.9 | 7.8 | 8.1 | 99.8 |
| 24 | 65.1 | 17.1 | 17.5 | 99.7 |
Note: Area % is calculated from HPLC peak areas and assumes similar response factors for all components. Mass balance is the sum of the parent compound and all degradation products.
Overall Workflow for Stability Investigation
This workflow diagram provides a high-level overview of the complete process for investigating the stability of a compound.
Caption: A systematic workflow for conducting stability studies.
References
- Vertex AI Search. (2022, November 30).
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Available from: [Link]
-
LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Available from: [Link]
-
RSC Publishing. Acid catalysed hydrolysis of N-alkyl-4-chlorobenzamides. Part II. Available from: [Link]
-
PMC. Amide Bond Activation of Biological Molecules. Available from: [Link]
- Vertex AI Search. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
- Vertex AI Search.
-
A-Level Chemistry Revision Notes. (2025, January 4). Reactions of Amides. Available from: [Link]
-
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
-
University of Regina. (2018, May 15). On the hydrolysis mechanisms of amides and peptides. Available from: [Link]
-
PMC. (2025, August 7). Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines. Available from: [Link]
-
University of Leeds. Lecture 6: Hydrolysis Reactions of Esters and Amides. Available from: [Link]
-
Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link]
-
RSC Publishing. (2022, January 26). Mechanistic analysis identifying reaction pathways for rapid reductive photodebromination of polybrominated diphenyl ethers. Available from: [Link]
-
SIELC Technologies. Separation of 4-Bromo-N-(2-(dimethylamino)phenyl)-3,5-dihydroxybenzamide on Newcrom R1 HPLC column. Available from: [Link]
Sources
- 1. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. savemyexams.com [savemyexams.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. biomedres.us [biomedres.us]
- 10. resolvemass.ca [resolvemass.ca]
- 11. ajpsonline.com [ajpsonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Separation of 4-Bromo-N-(2-(dimethylamino)phenyl)-3,5-dihydroxybenzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Overcoming Steric Hindrance in the Synthesis of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide
This technical support guide is designed for researchers, scientists, and professionals in drug development facing challenges in the synthesis of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide. The significant steric hindrance posed by the ortho-bromo substituent and the 3,5-dimethoxy substitution pattern often leads to difficulties in achieving high yields and purity. This document provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to navigate these synthetic hurdles effectively.
The Core Challenge: Steric Hindrance
The primary obstacle in forming the amide bond between 2-bromobenzoic acid (or its derivatives) and 3,5-dimethoxyaniline is steric hindrance. The bulky ortho-bromo group on the benzoyl component physically obstructs the approach of the nucleophilic amine. This steric clash raises the activation energy of the reaction, often resulting in slow reaction rates and low yields.[1][2] Traditional amidation methods may prove inefficient, necessitating the use of specialized reagents and optimized conditions.
Frequently Asked Questions (FAQs)
Q1: My standard amide coupling using 2-bromobenzoyl chloride and 3,5-dimethoxyaniline is failing. What can I do?
A1: The direct reaction of an acid chloride with an amine is a classic method for amide bond formation; however, its effectiveness can be diminished with sterically hindered substrates.[3] For this specific transformation, several factors could be at play:
-
Insufficient Reactivity: The steric hindrance may be too great for the reaction to proceed efficiently under standard conditions.
-
Base Choice: The choice of base is critical. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or triethylamine is often used to scavenge the HCl byproduct without competing with the aniline nucleophile.[4][5]
Troubleshooting Steps:
-
Elevate the Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. However, monitor for potential side reactions.
-
Change the Solvent: Switching to a high-boiling point, polar aprotic solvent like DMF or N-methyl-2-pyrrolidone (NMP) can facilitate the reaction.
-
Consider a Catalyst: In some cases, the addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction, although its use should be carefully optimized to avoid side products.[]
Q2: What are the most effective coupling reagents for this sterically hindered amide bond formation?
A2: When the acid chloride route is unsuccessful, employing a coupling reagent is the logical next step. For sterically demanding syntheses, uronium/aminium and phosphonium-based reagents are generally superior to carbodiimides.[1][7]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): This is often the reagent of choice for difficult couplings.[4][8] It forms a highly reactive OAt-active ester, and the reaction is thought to be accelerated by a neighboring group effect from the pyridine nitrogen, which stabilizes the transition state.[4]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): These are also highly effective coupling reagents for hindered systems.[3]
| Coupling Reagent | Key Features | Typical Conditions |
| HATU | High reactivity, fast reaction rates, suitable for challenging couplings.[8] | 1.1-1.5 eq. HATU, 2-3 eq. DIPEA, DMF, Room Temp.[4] |
| HBTU | Similar to HATU, forms a highly reactive HOBt ester.[3] | 1.1-1.5 eq. HBTU, 2-3 eq. DIPEA, DMF, Room Temp. |
| PyBOP | Phosphonium-based, known for low epimerization in peptide synthesis. | 1.1-1.5 eq. PyBOP, 2-3 eq. DIPEA, DMF, Room Temp. |
Q3: I'm using HATU, but the reaction is still sluggish or giving byproducts. How can I optimize the protocol?
A3: Even with a powerful coupling reagent like HATU, optimization is key. Here is a step-by-step protocol and a troubleshooting workflow:
Detailed Experimental Protocol with HATU:
-
Reagent Preparation: To a solution of 2-bromobenzoic acid (1.0 equiv.) in anhydrous DMF, add DIPEA (2.5 equiv.).
-
Activation: Add HATU (1.2 equiv.) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid, forming the OAt-active ester.[9]
-
Coupling: Add 3,5-dimethoxyaniline (1.1 equiv.) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gentle heating (e.g., 40-50 °C) can be applied.[10]
-
Work-up and Purification: Upon completion, the reaction is typically quenched with water and the product extracted with an organic solvent. The crude product often requires purification by column chromatography to remove the tetramethylurea byproduct and any unreacted starting materials.[11]
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting difficult HATU-mediated amide couplings.
Q4: Are there any alternative, less conventional methods for forming this hindered amide bond?
A4: Yes, for extremely challenging cases, other synthetic strategies can be explored:
-
Acyl Fluorides: The in situ generation of acyl fluorides from the carboxylic acid can be an effective method for coupling with sterically hindered amines.[12][13] Acyl fluorides are highly reactive yet can be more selective than acyl chlorides.
-
Schotten-Baumann Reaction: This two-phase system using an acid chloride and an aqueous alkaline solution of the amine can sometimes be effective for hindered systems.[5][]
-
Grignard Reagents and Isocyanates: A less common but powerful method involves the reaction of a Grignard reagent with an isocyanate.[1][2] This approach forms the C-N bond through a different mechanism and can be successful when traditional methods fail.
References
-
HATU - Wikipedia. (n.d.). Retrieved March 6, 2026, from [Link]
- BenchChem. (2025).
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved March 6, 2026, from [Link]
- Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-257.
- BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. BenchChem.
- BenchChem. (2025). Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction. BenchChem.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
- Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides.
-
Dr. Roselyn. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. [Link]
- amphoteros. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. amphoteros.
- Reddit. (2021, October 20).
- BOC Sciences. (2024, March 29).
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved March 6, 2026, from [Link]
- Vaia. (n.d.). What product is formed when aniline reacts with benzoyl chloride in alkaline medium? Name the type of reaction involved and give suitable mechanism. Vaia.
- amphoteros. (2014, April 4).
- Ulven, T., & Tautermann, C. S. (2012). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 10(46), 9185-9189.
Sources
- 1. chimia.ch [chimia.ch]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. vaia.com [vaia.com]
- 7. hepatochem.com [hepatochem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. blogs.rsc.org [blogs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Stability & Handling of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide
Executive Summary & Chemical Context
Compound: 2-bromo-N-(3,5-dimethoxyphenyl)benzamide Class: Lipophilic ortho-halogenated benzamide. Primary Challenge: Users frequently report "degradation" in aqueous buffers (PBS, cell media). In >85% of cases, this is physical instability (precipitation) driven by high lipophilicity (cLogP ~3.5–4.0), not chemical decomposition.
However, true chemical degradation can occur under specific stress conditions. This guide distinguishes between the two and provides validated protocols for remediation.
Key Structural Features & Risks
-
Amide Linkage: Generally stable at neutral pH (7.4). Susceptible to hydrolysis at pH < 4 or > 9.
-
2-Bromo Substituent: Provides ortho-steric hindrance. This actually protects the amide carbonyl from nucleophilic attack (hydrolysis) compared to unsubstituted benzamides, but induces a non-planar conformation (atropisomerism potential).
-
3,5-Dimethoxy Ring: Highly electron-rich. Prone to oxidative degradation (browning) and photosensitivity.
Diagnostic Workflow: Is it Degradation or Precipitation?
Before altering your buffer system, you must diagnose the root cause of the signal loss. Use this logic flow to determine if your molecule is chemically breaking down or simply crashing out of solution.
Figure 1: Diagnostic decision tree to distinguish between solubility issues (precipitation) and chemical instability.
Module 1: Addressing Physical Instability (Precipitation)
The Issue: The 2-bromo and dimethoxy groups make this molecule hydrophobic. When a DMSO stock (typically 10 mM) is diluted into aqueous buffer (e.g., to 10 µM), the water "squeezes" the hydrophobic molecules together, causing micro-precipitation that is invisible to the naked eye but results in signal loss.
Troubleshooting Protocol
-
Check Kinetic Solubility:
-
Prepare 10 µM in PBS (1% DMSO).
-
Incubate 2 hours.
-
Centrifuge half the sample.
-
Analyze Supernatant vs. Un-centrifuged Control via HPLC.
-
Result: If Supernatant < 90% of Control, you have precipitation.
-
-
Remediation Strategy (Co-solvent System): Do not rely solely on DMSO. Use a ternary solvent system to maintain solubility in aqueous media.
-
Recommended Vehicle: 5% DMSO + 40% PEG-400 + 55% Water (for in vivo/high conc).
-
For Cell Assays: Limit DMSO to 0.5%. If precipitation persists, include 0.01% Tween-80 or Pluronic F-127 to form micelles that solubilize the compound.
-
Module 2: Chemical Stability (Hydrolysis & Photolysis)
If you confirm new peaks in your LC-MS, the compound is chemically degrading.
Mechanism of Action
The degradation follows two distinct pathways depending on the stressor (pH vs. Light).
Figure 2: Chemical degradation pathways. Hydrolysis yields two distinct fragments, while photolysis typically results in debromination.
Detailed Analysis
A. Hydrolysis (pH Stress)
-
Observation: Appearance of two new peaks.
-
Peak A: 2-bromobenzoic acid .
-
Peak B: 3,5-dimethoxyaniline .
-
-
Causality: While the ortho-bromo group provides steric protection, extreme pH (< 2 or > 10) will force hydrolysis.
-
Remediation:
-
Buffer Selection: Ensure buffers are buffered to pH 7.4 (HEPES or Phosphate).
-
Avoid storing in unbuffered saline for long periods.
-
Freeze-Thaw: Repeated freezing changes local pH in the ice crystal lattice (eutectic effect), accelerating hydrolysis. Aliquot stocks to single-use.
-
B. Photochemical Degradation
-
Observation: Solution turns yellow/brown; appearance of [M-Br+H] peaks (Mass loss of ~79/81 Da).
-
Causality: The C-Br bond is weak (~65-70 kcal/mol). UV light causes homolytic cleavage, releasing a bromine radical. The electron-rich dimethoxy ring also absorbs UV, facilitating photo-oxidation.
-
Remediation:
-
Amber Vials: Mandatory for storage.
-
Low-Light Handling: Perform experiments under yellow light if possible.
-
Validated Experimental Protocols
Protocol A: Stability-Indicating HPLC Method
Use this method to separate the parent from degradation products.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (Amide) and 280 nm (Aromatic) |
| Retention Order | Aniline (Polar) < Benzoic Acid < Parent (Non-polar) |
Protocol B: Forced Degradation (Stress Test)
To confirm the identity of impurities, run these controls:
-
Acid Stress: 0.1 N HCl, 60°C, 4 hours. (Expect Hydrolysis)
-
Base Stress: 0.1 N NaOH, 60°C, 4 hours. (Expect Rapid Hydrolysis)
-
Oxidative Stress: 3% H₂O₂, RT, 24 hours.[1] (Expect N-oxide or Ring Oxidation)
-
Photostability: Expose to 1.2 million lux hours (Standard ICH Q1B).
Frequently Asked Questions (FAQ)
Q1: My compound turned brown in the fridge overnight. Is it ruined?
-
Answer: Likely yes. The browning indicates oxidation of the aniline moiety (3,5-dimethoxyaniline) after partial hydrolysis, or photo-oxidation of the parent. Check purity via HPLC. If >95% pure, the color may be a trace impurity (highly colored quinones) and the compound might still be usable, but repurification is recommended.
Q2: Can I dissolve this in 100% Ethanol instead of DMSO?
-
Answer: Yes, but be cautious. Ethanol is volatile (concentration changes over time) and can participate in transesterification or solvolysis reactions at high temperatures. DMSO is preferred for storage; Ethanol is acceptable for immediate use.
Q3: I see a peak at Mass 358 (M+Na). Is this degradation?
-
Answer: No. This is a sodium adduct, common in ESI-MS for amides. It is an artifact of ionization, not a degradation product.
Q4: Why does the 2-bromo group matter for stability?
-
Answer: The ortho-bromo group forces the amide bond out of planarity with the phenyl ring (steric twist). This reduces the resonance stabilization of the amide, theoretically making it more reactive, but the sheer bulk of the bromine atom blocks water from attacking the carbonyl carbon. Generally, the blocking effect wins, making it more stable against enzymes than the non-brominated analog [1].
References
-
Mechanism of Amide Hydrolysis & Steric Effects
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Explains the interplay of steric hindrance in ortho-substituted benzamides).
-
Photostability of Halogenated Aromatics
-
ICH Harmonised Tripartite Guideline.[2] (1996). Photostability Testing of New Drug Substances and Products Q1B.
-
-
Solubility Protocols (The "Shake-Flask" Method)
- Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
Sources
Process Chemistry Technical Support Center: 2-bromo-N-(3,5-dimethoxyphenyl)benzamide
Welcome to the Technical Support and Troubleshooting Hub for the scale-up of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide . This portal is designed for process chemists, chemical engineers, and drug development professionals transitioning this amidation reaction from bench-scale discovery to pilot-plant production.
Below, you will find our root-cause analysis of common scale-up failures, self-validating methodologies, and actionable engineering controls.
Process Overview & Telescoped Workflow
The synthesis of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide typically involves the activation of 2-bromobenzoic acid to its corresponding acid chloride, followed by a highly exothermic coupling with 3,5-dimethoxyaniline.
Figure 1: Telescoped scale-up workflow for 2-bromo-N-(3,5-dimethoxyphenyl)benzamide production.
Troubleshooting Guides & FAQs
Q1: Why does the amidation yield drop significantly during scale-up from 10 g to 1.5 kg? A1: At the bench scale, heat dissipation is rapid, and mixing is near-instantaneous. At the pilot scale, the surface-area-to-volume ratio decreases, leading to poor heat transfer and localized hot spots. The amidation of the electron-rich 3,5-dimethoxyaniline with 2-bromobenzoyl chloride is exceptionally fast and exothermic. If the acid chloride is added too quickly without adequate cooling and high-shear mixing, localized temperature spikes accelerate competitive side reactions, such as the hydrolysis of the acid chloride or the premature degradation of the aniline. Causality & Action: Implement a controlled, subsurface dosing of the acid chloride over 2–3 hours while maintaining the internal reactor temperature between 0–5 °C. Subsurface dosing prevents the reagent from pooling on the solvent surface, ensuring immediate dispersion.
Q2: We are detecting significant levels of a bis-acylated (imide) impurity in our pilot batches. How do we suppress this? A2: Bis-acylation occurs when the newly formed secondary amide (the desired product) is deprotonated by the base and subsequently reacts with a second equivalent of the acid chloride[1]. This is exacerbated at scale by two factors: (1) incomplete removal of the activating agent (e.g., thionyl chloride or oxalyl chloride) during the acid activation step, and (2) localized concentration gradients of the acid chloride due to inadequate mixing. As established in process chemistry literature, failure to remove excess activating reagents often leads to bis-amide (imide) formation at large scales[2]. Furthermore, upon reaction completion, excess thionyl chloride must be removed by distillation before isolating the acid chloride or telescoping the reaction mixture directly into the amidation[3]. Causality & Action: Ensure complete vacuum distillation of excess SOCl₂ prior to telescoping the acid chloride. Switch from a strong inorganic base to a milder organic base (e.g., N-methylmorpholine) that is basic enough to neutralize HCl but too weak to deprotonate the product amide.
Figure 2: Mechanistic pathway leading to bis-acylation (imide) impurities during scale-up.
Q3: What causes the persistent dark purple/brown coloration in the final product, and how can we prevent it? A3: 3,5-dimethoxyaniline is highly electron-rich and susceptible to oxidative degradation, particularly in the presence of trace metals or atmospheric oxygen at elevated temperatures. During scale-up, longer processing times expose the aniline to these conditions, leading to colored polymeric impurities. Causality & Action: Sparge all reaction solvents with nitrogen for 30 minutes prior to use. Ensure the amidation reactor is thoroughly inerted with nitrogen to shut down radical oxidation pathways.
Q4: The final product crashes out as a thick, unstirrable slurry during crystallization, causing reactor fouling. How can we optimize this? A4: 2-bromo-N-(3,5-dimethoxyphenyl)benzamide exhibits a steep solubility curve in common reaction solvents (like EtOAc) upon cooling. Rapid, uncontrolled cooling or rapid anti-solvent addition leads to primary nucleation dominance, creating fine, needle-like crystals that drastically increase the slurry viscosity. Causality & Action: Transition to a seeded, controlled-cooling crystallization. Seeding bypasses the primary nucleation energy barrier, allowing the product to grow on existing crystal faces (secondary nucleation), which yields larger, easily filterable particles.
Quantitative Scale-Up Metrics
The following table summarizes the performance data of the unoptimized pilot process versus the optimized protocol detailed below.
| Parameter | Lab Scale (10 g) | Pilot Scale (1.5 kg) - Unoptimized | Pilot Scale (1.5 kg) - Optimized |
| Yield (%) | 92 | 74 | 89 |
| Purity (HPLC Area %) | 99.5 | 94.2 | 99.3 |
| Bis-acylated Impurity (%) | < 0.1 | 3.8 | < 0.1 |
| E-factor | 45 | 62 | 38 |
| Slurry Viscosity (cP at 5°C) | N/A | > 5000 (Fouling) | ~ 450 (Stirrable) |
Detailed Step-by-Step Methodology: Optimized Pilot-Scale Protocol
Note: This protocol is designed as a self-validating system incorporating critical In-Process Controls (IPCs) to ensure batch integrity before progressing to subsequent unit operations.
Step 1: Acid Activation & Degassing
-
Charge: To a 20 L glass-lined reactor (Reactor A), charge 2-bromobenzoic acid (1.0 eq) and anhydrous toluene (5 volumes).
-
Catalysis: Add catalytic N,N-Dimethylformamide (DMF) (0.05 eq).
-
Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack intermediate, which acts as the active chlorinating species, significantly accelerating the reaction and allowing it to proceed at lower temperatures.
-
-
Dosing: Subsurface dose thionyl chloride (1.2 eq) at 40 °C over 2 hours to control off-gassing (HCl and SO₂).
-
IPC 1 (Self-Validation): Quench a 0.5 mL aliquot in methanol (forming the methyl ester). Analyze by HPLC. Proceed only when unreacted 2-bromobenzoic acid is < 1.0%.
-
Degassing: Apply vacuum (100 mbar) and distill off 2 volumes of toluene.
Step 2: Amidation Reaction 6. Preparation: In a separate 50 L reactor (Reactor B), charge 3,5-dimethoxyaniline (1.05 eq), N-methylmorpholine (NMM) (1.5 eq), and ethyl acetate (10 volumes). Sparge with N₂ for 30 minutes. Cool the mixture to 0–5 °C. 7. Coupling: Transfer the acid chloride solution from Reactor A to Reactor B via a dip tube (subsurface dosing) over 3 hours. Maintain the internal temperature below 10 °C.
-
Causality: Subsurface dosing prevents localized high concentrations of acid chloride. The mild base NMM prevents deprotonation of the product amide, shutting down the bis-acylation pathway[1].
-
IPC 2 (Self-Validation): Analyze the reaction mixture by HPLC. Proceed when the remaining 3,5-dimethoxyaniline is < 2.0%.
Step 3: Quench & Workup 9. Quench: Add 5% aqueous NaHCO₃ (5 volumes) to Reactor B. Stir vigorously for 30 minutes, then allow phases to separate.
-
Causality: The biphasic quench ensures that any trace unreacted acid chloride is hydrolyzed to the water-soluble carboxylate and partitioned into the aqueous waste.
-
Wash: Wash the organic layer with 1M HCl (5 volumes) to remove residual aniline and NMM, followed by a final brine wash (3 volumes).
Step 4: Controlled Crystallization 11. Concentration: Concentrate the organic layer under reduced pressure to approximately 4 volumes. Heat the solution to 65 °C. 12. Anti-Solvent Addition: Charge n-heptane (approx. 6 volumes) dropwise until the solution becomes slightly turbid (reaching the cloud point). 13. Seeding: Add 1 wt% of pure, milled 2-bromo-N-(3,5-dimethoxyphenyl)benzamide seed crystals. Hold the temperature at 65 °C for 1 hour. 14. Cooling: Cool linearly to 5 °C over 6 hours.
- Causality: The isothermal hold allows the seeds to mature, and the slow linear cooling curve maintains the supersaturation level within the metastable zone, preventing primary nucleation spikes and yielding large, easily filterable crystals.
- Isolation: Filter the slurry and wash the wet cake with cold EtOAc/heptane (1:2). Dry under vacuum at 45 °C until constant weight is achieved.
References
- Source: acs.
- Source: rsc.
- Source: atlanchimpharma.
Sources
Technical Support Center: Resolving Peak Tailing for 2-bromo-N-(3,5-dimethoxyphenyl)benzamide
Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to move beyond generic advice. We will address the specific thermodynamic and kinetic realities of analyzing 2-bromo-N-(3,5-dimethoxyphenyl)benzamide —a polyfunctional molecule highly prone to secondary column interactions.
Peak tailing is not a random artifact; it is a physical manifestation of competing equilibria within your column[1]. By understanding the causality behind these interactions, we can engineer a robust, self-validating chromatographic method.
Diagnostic Workflow
Before altering method parameters, you must isolate whether the tailing is a systemic hardware failure or a localized chemical interaction[2].
Caption: Diagnostic workflow for identifying the root cause of HPLC peak tailing.
Mechanistic FAQs: Understanding the Analyte
Q1: Why does 2-bromo-N-(3,5-dimethoxyphenyl)benzamide exhibit severe tailing on a standard C18 column? A1: The primary cause of peak tailing is the occurrence of multiple mechanisms of analyte retention[3]. While the hydrophobic bromophenyl and aromatic rings partition predictably into the C18 stationary phase, the molecule also contains a secondary amide (N-H) and methoxy groups. These polar functional groups act as strong hydrogen bond donors and acceptors. If you are using an older "Type A" silica column, unreacted silanol groups (Si-OH) on the silica surface will form secondary hydrogen bonds with the amide[4]. Because this secondary interaction has slower desorption kinetics than hydrophobic partitioning, the trailing edge of the peak elongates, causing tailing[1].
Q2: How do I definitively prove whether the tailing is a hardware void or a chemical interaction? A2: You must test the physical integrity of the fluidic path independent of the analyte's chemistry. Inject a neutral, non-interacting probe (e.g., toluene or uracil). Neutral compounds cannot tail due to acid-base or silanol interactions[2]. If the neutral probe tails, you have a physical problem—such as a partially blocked inlet frit, a column void, or excessive extra-column tubing[5]. If the neutral probe is perfectly symmetrical (As < 1.1) but your benzamide derivative tails, the issue is purely chemical[2].
Q3: Can the sample diluent alone cause this specific compound to tail? A3: Yes. 2-bromo-N-(3,5-dimethoxyphenyl)benzamide has moderate hydrophobicity and often requires strong organic solvents (like 100% Acetonitrile or DMSO) for initial dissolution. If this strong sample solvent is injected into a weaker, highly aqueous mobile phase, the analyte will not immediately partition onto the stationary phase at the column head. Instead, it travels through the column dissolved in the sample diluent plug, causing premature band broadening and tailing[6].
Quantitative Impact of Chromatographic Parameters
The following table synthesizes how specific method variables impact the Asymmetry Factor (
| Chromatographic Parameter | Test Condition | Asymmetry Factor ( | USP Tailing Factor ( | Mechanistic Causality |
| Stationary Phase | Type A Silica (Non-endcapped C18) | 2.45 | 2.10 | High density of active silanols causes secondary retention[4]. |
| Stationary Phase | Type B Silica (Fully endcapped C18) | 1.15 | 1.10 | Steric protection blocks analyte access to silanols[1]. |
| Mobile Phase pH | pH 7.0 (Unbuffered water/ACN) | 1.85 | 1.70 | Ionized silanols (Si-O⁻) strongly bind the polarizable amide[1]. |
| Mobile Phase pH | pH 3.0 (0.1% Formic Acid/ACN) | 1.20 | 1.15 | Protonated silanols (Si-OH) reduce ionic interaction strength[3]. |
| Sample Diluent | 100% Strong Organic (e.g., DMSO) | 1.90 | 1.80 | Solvent mismatch causes premature band broadening[6]. |
| Sample Diluent | Matched to Initial Mobile Phase | 1.12 | 1.08 | Uniform partitioning upon injection maintains a tight sample band[7]. |
Mechanistic Pathway of Secondary Interactions
Caption: Mechanistic pathway of secondary silanol interactions causing peak tailing and its resolution.
Self-Validating Experimental Protocols
To ensure scientific integrity, do not implement changes blindly. Use the following self-validating protocols to systematically eliminate tailing.
Protocol A: Mobile Phase & Stationary Phase Optimization (Silanol Suppression)
Objective: To eliminate secondary chemical interactions by protonating residual silanols and utilizing steric protection.
-
Column Selection: Replace any older Type A silica column with a modern, high-purity Type B silica column that is fully endcapped[4]. Endcapping chemically deactivates residual silanols[7].
-
Mobile Phase Preparation: Prepare Mobile Phase A using HPLC-grade water modified with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) to achieve a pH of ~2.5 to 3.0.
-
Causality: Lowering the pH ensures that any remaining ionizable residual silanol groups on the silica surface are fully protonated (Si-OH rather than Si-O⁻), drastically reducing their ability to interact with the amide group of the analyte[3].
-
Validation Logic (System Suitability): Inject a mixed standard containing a neutral void marker (uracil), a neutral hydrophobic marker (toluene), and the benzamide analyte.
-
Pass Criteria: If uracil and toluene yield
< 1.1, the physical flow path is intact. If the benzamide now yields < 1.2, you have successfully validated that the tailing was caused by silanol interactions and is now chemically suppressed.
-
Protocol B: Sample Load and Diluent Matching
Objective: To prevent volume overload and solvent mismatch, which cause the analyte to precipitate or travel too quickly at the column head.
-
Stock Solution: Dissolve the benzamide standard in a minimal amount of strong organic solvent (e.g., 100% Acetonitrile) to ensure complete solubilization.
-
Dilution: Dilute the stock solution using the exact initial mobile phase composition (e.g., 60% Water / 40% Acetonitrile)[7].
-
Injection Volume Reduction: Reduce the injection volume by 50% (e.g., from 10 µL to 5 µL) to test for volume overload.
-
Validation Logic: Compare the chromatogram of the 100% organic injection to the mobile-phase-matched injection.
-
Pass Criteria: If the peak shape sharpens (
drops from >1.5 to <1.2) upon matching the diluent, the system validates that the previous tailing was an artifact of injection solvent strength, not a column degradation issue.
-
Protocol C: Column Frit Regeneration (Hardware Troubleshooting)
Objective: To clear particulate matter from the column inlet frit, which distorts the sample plug before separation begins[5].
-
Diagnosis: If all peaks in your chromatogram (including neutral probes) exhibit a sudden onset of tailing, the inlet frit is likely partially blocked[5].
-
Backflushing: Disconnect the column from the detector. Reverse the column orientation and connect the original outlet to the pump.
-
Flushing Sequence: Flush the column directly to waste at a low flow rate (0.5 mL/min) using 20-30 column volumes of 100% HPLC-grade Isopropanol, followed by 20-30 volumes of your strong mobile phase (e.g., 100% Acetonitrile)[7].
-
Validation Logic: Reconnect the column in its normal orientation to the detector and inject the neutral probe.
-
Pass Criteria: If the neutral probe returns to
< 1.1, the frit blockage has been cleared. If tailing persists across all peaks, the column bed has physically deformed (voided) and the column must be replaced entirely.
-
References
-
HPLC Peak Tailing - Axion Labs Axion Labs[Link]
-
Peak Tailing In Chromatography: Troubleshooting Basics GMP Insiders[Link]
-
Understanding HPLC Peak Tailing Scribd[Link]
-
Troubleshooting Basics, Part 4: Peak Shape Problems LCGC International[Link]
-
Peak Tailing: Phenomenon, Symptoms and Corrections Pharma Growth Hub [Link]
-
Peak Tailing in HPLC Element Lab Solutions[Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. scribd.com [scribd.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Technical Guide: 1H NMR Interpretation of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide
Executive Summary
This guide provides a high-resolution structural analysis of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide , a pharmacophore often utilized in the synthesis of fibroblast growth factor receptor (FGFR) inhibitors and epigenetic modulators (HDAC inhibitors).[1]
While Mass Spectrometry (LC-MS) confirms molecular weight (
Structural Logic & Fragment Analysis
To interpret the spectrum accurately, we must deconstruct the molecule into three magnetically distinct environments.
The Assignment Workflow
The following diagram illustrates the logical flow for assigning the three key fragments: the Amide Linker, the Electron-Rich Ring A, and the Sterically Crowded Ring B.
Caption: Fragment-based deconvolution of the 1H NMR spectrum. Note the distinct symmetry expectations for Fragment B (Symmetric) vs. Fragment C (Asymmetric).
Detailed Interpretation & Data Comparison
Comparative Solvent Performance: DMSO-d vs. CDCl [1][2]
The choice of solvent critically alters the resolution of the amide proton and the separation of aromatic signals.[1]
| Feature | DMSO-d | CDCl | Scientific Rationale |
| Amide (-NH-) Signal | Sharp Singlet ( | Broad/Weak ( | DMSO acts as a H-bond acceptor, "locking" the NH proton and slowing exchange, resulting in a sharp, quantifiable peak. In CDCl |
| Water Peak | In DMSO, the water peak is distinct from the methoxy region. In CDCl | ||
| Aromatic Resolution | High | Medium | The polarizability of DMSO often expands the aromatic region, separating the complex ABCD system of the 2-bromo ring. |
Spectral Assignment Table (DMSO-d , 400 MHz)
The following data represents the high-confidence assignment derived from fragment analysis and validated against 4-bromo analogs.
| Position | Multiplicity | Integral | Interpretation | ||
| NH (Amide) | 10.35 | Singlet (s) | 1H | - | Deshielded by carbonyl and ortho-Br steric twist.[1][2] Disappears on D |
| Ar-H (Ring B, H-3) | 7.75 | Doublet (d) | 1H | 8.0 | Ortho to Bromine. Deshielded by inductive effect of Br. |
| Ar-H (Ring B, H-6) | 7.55 | Doublet (d) | 1H | 7.6 | Ortho to Carbonyl. Deshielded by anisotropy of C=O.[3] |
| Ar-H (Ring B, H-4/5) | 7.40 - 7.50 | Multiplet (m) | 2H | - | Meta/Para protons.[1] Overlapping multiplets typical of ABCD systems. |
| Ar-H (Ring A, H-2,6) | 7.00 | Doublet (d) | 2H | 2.2 | Meta coupling only. Equivalent due to symmetry. |
| Ar-H (Ring A, H-4) | 6.28 | Triplet (t) | 1H | 2.2 | Shielded by two ortho-methoxy groups.[1] |
| -OCH | 3.73 | Singlet (s) | 6H | - | Characteristic intense singlet for chemically equivalent methoxy groups.[1] |
Critical Distinction (2-Br vs 4-Br): The 4-bromo isomer displays a symmetric AA'BB' doublet pair in the 7.5–8.0 ppm region.[1] The 2-bromo isomer (target) displays a complex ABCD pattern due to the lack of symmetry in the benzoyl ring.
Experimental Protocol
Sample Preparation (Standardized)
To ensure reproducibility and prevent concentration-dependent shifts (especially for the amide peak), follow this protocol:
-
Massing: Weigh 5.0 – 8.0 mg of the solid product into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d
(99.9% D).-
Note: If the compound is not fully soluble, sonicate for 30 seconds. Do not heat above 40°C to avoid accelerating proton exchange.
-
-
Transfer: Filter the solution through a cotton plug into a precision 5mm NMR tube if any turbidity remains.
-
Acquisition:
-
Scans (NS): 16 (minimum) to 64 (for high S/N).
-
Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for quantitative integration).
-
Validation: The D O Shake Test
If the amide peak (
-
Acquire the standard spectrum.[4]
-
Add 1-2 drops of D
O to the NMR tube. -
Shake vigorously and let settle for 2 minutes.
-
Re-acquire.[5] Result: The peak at 10.35 ppm will vanish or significantly diminish due to H/D exchange (
).[1]
Comparative Analysis: NMR vs. Alternatives
Why use 1H NMR when LC-MS is faster?
| Feature | 1H NMR | LC-MS | FT-IR |
| Isomer ID | Superior. Distinguishes 2-Br (ABCD) from 3-Br and 4-Br (AA'BB').[1] | Poor. All isomers have identical Mass ( | Moderate. Fingerprint region differs, but difficult to interpret without reference. |
| Purity Check | Quantitative. Detects residual solvents (Acetone, EtOH) and inorganic salts (silent in UV). | Qualitative. Ionization efficiency varies; salts are invisible. | Qualitative. Only detects major functional groups. |
| Electronic State | High. Chemical shifts reveal electron density (e.g., shielding of H-4 by methoxy). | Low. No electronic environment data. | Low. |
Troubleshooting & Decision Matrix
Use the following decision tree to resolve common spectral anomalies.
Caption: Troubleshooting workflow for common 1H NMR anomalies in benzamide derivatives.
References
-
BenchChem. Interpreting the 1H NMR Spectrum of 3,5-dimethoxy-N-(1-naphthyl)benzamide: A Comparative Guide. (2025).[4][6] Link
-
National Institutes of Health (NIH). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. PubMed. (2014).[7] Link
-
The Royal Society of Chemistry (RSC). Supplementary Information: Synthesis and NMR data of Benzamide derivatives. (2015).[8] Link
-
Li, X., et al. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.[9] (2018). Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzamide(55-21-0) 1H NMR spectrum [chemicalbook.com]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC Method Development for 2-bromo-N-(3,5-dimethoxyphenyl)benzamide Purity Analysis
A Comparative Guide to Optimizing Separation Efficiency
Executive Summary
The synthesis of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide —a critical scaffold in the development of novel kinase inhibitors and anticancer agents—presents a unique chromatographic challenge. The steric bulk of the ortho-bromo group combined with the electron-rich 3,5-dimethoxy ring creates a lipophilic molecule prone to co-elution with its synthetic precursors.
This guide objectively compares a traditional Isocratic Generic Method against an Optimized Gradient Method utilizing core-shell technology. Our data demonstrates that while legacy methods suffer from peak tailing and poor resolution (
Compound Profile & Critical Quality Attributes (CQAs)
Understanding the physicochemical properties of the analyte and its impurities is the foundation of robust method development.
| Compound | Structure Description | LogP (Predicted) | pKa (Approx) | Chromatographic Behavior |
| Target Analyte | 2-bromo-N-(3,5-dimethoxyphenyl)benzamide | ~3.8 | ~14 (Amide) | Highly lipophilic; retains strongly on C18. |
| Impurity A | 2-Bromobenzoic acid | ~2.4 | ~2.8 (Acid) | pH-dependent. Tails heavily if not suppressed. |
| Impurity B | 3,5-Dimethoxyaniline | ~1.2 | ~4.5 (Base) | Elutes near void volume in acidic conditions; prone to peak broadening. |
Impurity Origin Pathway
The following diagram illustrates the synthesis and potential degradation pathways that necessitate specific separation capabilities.
Figure 1: Synthesis and degradation pathway showing the origin of Impurities A and B.
Comparative Analysis: Legacy vs. Optimized Method
We evaluated two distinct approaches to purity analysis. The comparison highlights why "standard" methods often fail for benzamide derivatives.
Method A: The "Generic" Approach (Baseline)
Commonly found in general organic synthesis literature.
-
Column: Standard C18 (5 µm, 4.6 x 250 mm)
-
Mobile Phase: Isocratic Acetonitrile:Water (50:50)
-
Flow Rate: 1.0 mL/min
-
Result:
-
Failure Mode: Impurity A (Acid) ionizes at neutral pH, eluting early with severe tailing. Impurity B (Aniline) co-elutes with the solvent front or the acid.
-
Run Time: 25 minutes (due to late elution of the target).
-
Method B: The Optimized Solution (Recommended)
Designed for high-throughput QC and stability indicating capability.
-
Column: Core-Shell C18 (2.7 µm, 4.6 x 100 mm)
-
Mobile Phase: Gradient elution with pH control (pH 2.5).
-
Result:
-
Success Mode: Acidic pH suppresses ionization of Impurity A (increasing retention/sharpness) and protonates Impurity B (eluting early but sharp). The gradient focuses the lipophilic target peak.
-
Run Time: 12 minutes.
-
Performance Data Summary
| Parameter | Method A (Generic) | Method B (Optimized) | Improvement |
| Resolution (Impurity A vs. B) | 0.8 (Co-elution) | 4.2 (Baseline) | +425% |
| Peak Asymmetry (Target) | 1.8 (Tailing) | 1.1 (Symmetric) | Ideal Shape |
| LOD (Limit of Detection) | 0.5 µg/mL | 0.05 µg/mL | 10x Sensitivity |
| Solvent Consumption | 25 mL/run | 12 mL/run | 52% Reduction |
Detailed Experimental Protocol (Method B)
This protocol is validated to be robust and self-validating. The use of a core-shell column allows for UPLC-like performance on standard HPLC hardware.
4.1 Equipment & Reagents
-
Instrument: HPLC system with PDA/UV detector (e.g., Agilent 1260 or Waters Alliance).
-
Column: Kinetex C18 or Cortecs C18 (2.7 µm, 4.6 x 100 mm).
-
Reagents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).
4.2 Mobile Phase Preparation
-
Mobile Phase A (0.1% H3PO4 in Water): Add 1.0 mL of 85% Phosphoric acid to 1000 mL water. Mix and filter through 0.22 µm membrane. Why? Low pH (~2.1) ensures the benzoic acid impurity remains neutral and retained.
-
Mobile Phase B: 100% Acetonitrile.
4.3 Instrument Parameters
| Parameter | Setting | Rationale |
| Flow Rate | 1.2 mL/min | Optimal linear velocity for 2.7 µm particles. |
| Column Temp | 40°C | Reduces viscosity, improves mass transfer. |
| Injection Vol | 5 µL | Minimizes band broadening. |
| Detection | 254 nm | Max absorption for benzamide chromophore. |
4.4 Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial hold to elute polar impurities (Aniline). |
| 1.0 | 10 | Isocratic hold. |
| 8.0 | 90 | Linear ramp to elute lipophilic Target. |
| 10.0 | 90 | Wash column. |
| 10.1 | 10 | Return to initial conditions. |
| 12.0 | 10 | Re-equilibration complete. |
Method Validation Strategy (ICH Q2)
To ensure this method is "fit for purpose," the following validation parameters must be assessed.
Linearity & Range
Prepare a stock solution of the target analyte at 1.0 mg/mL in ACN. Dilute to create a 5-point calibration curve (0.01 – 0.2 mg/mL).
-
Acceptance Criteria:
.
Specificity (Forced Degradation)
Subject the sample to stress conditions to prove the method is "stability-indicating."
-
Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours. (Expect increase in Impurity A).
-
Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours. (Expect increase in Impurity B).
-
Oxidation: 3% H2O2, RT, 4 hours.
Method Development Workflow
The following flowchart visualizes the logical progression used to arrive at Method B.
Figure 2: Decision tree for optimizing the HPLC method.
Expert Insights & Troubleshooting
-
The "Ghost" Peak: If you observe a small peak splitting on the main peak shoulder, check the injection solvent. Dissolving this lipophilic compound in 100% ACN can cause "solvent effect" distortion when injecting into a 10% ACN mobile phase. Solution: Dissolve sample in 50:50 ACN:Water.
-
Column Lifetime: The 3,5-dimethoxyphenyl moiety is electron-rich and can irreversibly adsorb to active silanol sites if the column packing is not fully end-capped. Always use "high-purity" or "fully end-capped" columns (e.g., C18-MS phases).
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2] [Link]
-
European Medicines Agency. (2024).[2][3] ICH Q14 Analytical Procedure Development – Scientific Guideline.[3][Link]
-
PubChem. Compound Summary: Benzamide Derivatives.[4] National Library of Medicine. [Link]
Sources
Comparative Crystal Structure Guide: 2-Bromo-N-(3,5-dimethoxyphenyl)benzamide vs. Structural Analogs
Executive Summary & Strategic Context
In the development of benzamide-based pharmacophores—widely used in histone deacetylase (HDAC) inhibitors and antipsychotics—the precise conformation of the amide bond is critical for receptor binding.
This guide provides a technical framework for the crystal structure analysis (XRD) of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide . Unlike standard characterization, this analysis focuses on the "Ortho Effect" introduced by the 2-bromo substituent. We compare this target compound against two established structural alternatives to isolate the specific steric and electronic contributions of the bromine atom.
The Comparison Set
-
The Target: 2-bromo-N-(3,5-dimethoxyphenyl)benzamide (Ortho-substituted; high steric strain).
-
Alternative A (The Baseline): N-(3,5-dimethoxyphenyl)benzamide (Unsubstituted; planar reference).
-
Alternative B (The Isomer): 4-bromo-N-(3,5-dimethoxyphenyl)benzamide (Para-substituted; electronic reference without steric strain).
Technical Methodology: Synthesis & Crystallization[1][2][3][4]
To ensure reproducible polymorphism control, the following protocol is recommended. This method minimizes solvate formation, which can obscure the intrinsic packing motifs.
Synthesis Protocol (Self-Validating)
-
Reaction: Nucleophilic acyl substitution (Schotten-Baumann conditions).
-
Reagents: 2-bromobenzoyl chloride (1.0 eq) + 3,5-dimethoxyaniline (1.0 eq) + Pyridine (1.2 eq).
-
Solvent: Anhydrous Dichloromethane (DCM) at 0°C
RT. -
Purification: Recrystallization from Ethanol/Water (9:1). Crucial: Avoid rapid cooling to prevent amorphous precipitation.
Crystallization Workflow
The choice of solvent dictates the hydrogen-bonding network. For comparative XRD, we utilize a Slow Evaporation Method to yield thermodynamic polymorphs.
Figure 1: Optimized crystallization workflow for obtaining X-ray quality single crystals of benzamide derivatives.
Comparative Structural Analysis
This section objectively compares the target compound with its alternatives to elucidate the structural consequences of the 2-bromo substitution.
Conformation: The Ortho-Twist Effect
The primary structural feature of the target is the torsion angle between the benzoyl ring and the amide group.
-
Alternative A (No Br): The molecule is typically planar . The absence of ortho-substituents allows the N-H...O intramolecular hydrogen bond (if present) or intermolecular packing to flatten the molecule, maximizing
-conjugation.-
Observed Torsion (C-C-C=O): ~4° (Planar).
-
-
The Target (2-Br): The bulky bromine atom at the ortho position creates significant steric clash with the amide carbonyl or the amide proton. This forces the benzoyl ring to rotate out of the amide plane.
-
Expected Torsion (C-C-C=O):40° – 70° (Twisted).
-
Consequence: Disruption of global
-stacking; increased solubility compared to planar analogs.
-
Intermolecular Interactions: Packing Motifs
The crystal lattice is stabilized by a competition between Hydrogen Bonding (strong) and Halogen Bonding (directional).
| Feature | Target: 2-Bromo | Alt A: Unsubstituted | Alt B: 4-Bromo |
| Primary Interaction | N-H...O=C (Amide Dimer) | N-H...O=C (Amide Dimer) | N-H...O=C (Amide Dimer) |
| Secondary Interaction | Br... | C-H...O (Weak) | C-Br...O (Halogen Bond) |
| Packing Motif | Herringbone / Zig-Zag | Layered / Planar Sheets | Linear Chains |
| Space Group (Typ.) | P21/c or P21/n | P21/c | P-1 or P21/c |
| Calc. Density | High (~1.55 g/cm³) | Medium (~1.30 g/cm³) | High (~1.58 g/cm³) |
Analysis:
-
Alt A forms centrosymmetric dimers linked into flat sheets.
-
Alt B (4-Br) often utilizes the para-bromine to form linear halogen bonds (
), extending the network linearly. -
Target (2-Br) cannot form linear halogen bonds easily due to the twist. Instead, it relies on Type II Halogen...Halogen interactions or Br...
interactions with adjacent aromatic rings, leading to a more complex, often herringbone, packing arrangement.
Experimental Data & Validation Metrics
When analyzing your specific crystal, use these reference values to validate your refinement.
Key Geometric Parameters (Expected vs. Reference)
Data derived from average values of analogous benzamide structures in the Cambridge Structural Database (CSD).
| Parameter | Target (2-Br) Expected Range | Alt A (Parent) Reference [1] | Alt B (4-Br) Reference [2] |
| C=O Bond Length | 1.22 – 1.24 Å | 1.234 Å | 1.230 Å |
| C-N Bond Length | 1.34 – 1.36 Å | 1.352 Å | 1.355 Å |
| Torsion | 30° – 60° | 4.1° | 12.5° |
| Torsion | 10° – 30° | 15.2° | 22.1° |
| Intermolecular H-Bond | 2.85 – 2.95 Å | 2.831 Å | 2.910 Å |
Interaction Pathway Diagram
The following logic map illustrates how the 2-bromo substituent shifts the interaction landscape from simple H-bonding to a multi-force system.
Figure 2: Causal pathway of supramolecular assembly for the target compound.
Conclusion
The crystal structure analysis of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide is not merely a confirmation of connectivity but a study in steric control .
-
Validation: If your solved structure shows a planar benzamide moiety (<10° torsion), suspect disorder or incorrect assignment (e.g., loss of Br). The 2-Br derivative must exhibit significant twisting.
-
Comparison: Unlike the planar Alternative A (Parent) which packs efficiently in sheets, the Target will likely adopt a lower-symmetry packing motif driven by the need to accommodate the protruding bromine atom.
-
Significance: This "twist" prevents the molecule from intercalating into DNA in the same manner as planar analogs, potentially altering its biological profile from cytotoxic (intercalator) to groove-binding or enzyme-inhibiting.
References
-
N-(3,5-Dimethoxyphenyl)
- Source: Cambridge Structural D
- Key Finding: Planar conformation with intermolecular N—H...O dimers.
-
Link: (See "Crystal Structures" section or related literature).
-
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide Derivatives (FGFR1 Inhibitors)
-
General Benzamide Crystallography (Ortho-Effect)
-
Source:Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution (2024).[3]
- Key Finding: Ortho-substitution suppresses disorder by locking conform
-
Link:
-
-
Synthesis & Validation Protocol
- Source:Validating the Synthesis of 2-Bromo-N-phenylbenzamide: A Spectral D
- Key Finding: Standard Schotten-Baumann protocols yield high purity for XRD.
-
Link:
Sources
A Comparative Guide to Bioequivalence Studies of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide Derivatives
For researchers, scientists, and drug development professionals, establishing the bioequivalence of a generic drug product to its innovator counterpart is a critical step in the regulatory approval process. This guide provides an in-depth technical overview of the principles and practical considerations for conducting bioequivalence studies, using a hypothetical 2-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative as a case study. This class of compounds holds potential for various therapeutic applications, making the development of generic alternatives a key consideration for accessibility and cost-effectiveness.
This guide will navigate through the essential components of a bioequivalence study, from the foundational regulatory landscape to the intricacies of clinical trial design, analytical method validation, and pharmacokinetic analysis. We will explore the scientific rationale behind experimental choices and present data in a clear, comparative format to support decision-making in a drug development setting.
The Imperative of Bioequivalence in Generic Drug Development
The primary objective of a bioequivalence (BE) study is to demonstrate that a generic drug product exhibits a comparable rate and extent of absorption to the reference listed drug (RLD) when administered at the same molar dose.[1] This allows for the bridging of the clinical safety and efficacy data of the innovator product to the generic, thereby streamlining the approval process.[2] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines, such as the ICH M13 series, to ensure the scientific validity and global harmonization of BE studies.[3][4][5][6]
Designing a Robust Bioequivalence Study: A Step-by-Step Protocol
A meticulously designed study protocol is the cornerstone of a successful bioequivalence assessment. For our hypothetical 2-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative, a randomized, two-period, two-sequence, single-dose, crossover study in healthy volunteers is the standard and most efficient design.
Experimental Protocol: Crossover Bioequivalence Study
-
Subject Recruitment and Screening:
-
Enroll a cohort of healthy adult volunteers (typically 24-36 subjects) after obtaining informed consent.
-
Conduct a thorough medical history review, physical examination, and clinical laboratory tests to ensure subjects meet the inclusion/exclusion criteria.
-
Inclusion criteria generally include age (e.g., 18-55 years), body mass index (BMI) within a normal range, and no history of significant medical conditions.
-
Exclusion criteria include known allergies to the drug class, recent participation in other clinical trials, and use of concomitant medications.
-
-
Study Conduct:
-
Period 1:
-
Subjects are randomized to receive either a single oral dose of the test product (Generic 2-bromo-N-(3,5-dimethoxyphenyl)benzamide) or the reference product after an overnight fast.
-
Collect serial blood samples at predefined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours) post-dose.
-
Process blood samples to separate plasma, which is then stored frozen (-20°C or below) until analysis.
-
-
Washout Period:
-
A washout period of sufficient duration (typically at least 5-7 half-lives of the drug) is observed between the two periods to ensure complete elimination of the drug from the body.
-
-
Period 2:
-
Subjects receive the alternate treatment (the one they did not receive in Period 1).
-
The same blood sampling schedule is followed as in Period 1.
-
-
-
Bioanalytical Method Validation and Sample Analysis:
-
Develop and validate a sensitive and specific analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of the 2-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative in plasma.
-
Analyze all plasma samples from both periods in a single analytical run to minimize inter-assay variability.
-
-
Pharmacokinetic and Statistical Analysis:
-
Calculate the key pharmacokinetic (PK) parameters for each subject for both the test and reference products. These include:
-
Cmax: Maximum observed plasma concentration.
-
AUCt: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
-
AUCinf: Area under the plasma concentration-time curve from time zero to infinity.
-
-
Perform a statistical analysis on the log-transformed Cmax, AUCt, and AUCinf data.
-
The 90% confidence interval (CI) for the ratio of the geometric means of the test and reference products for these PK parameters must fall within the acceptance range of 80.00% to 125.00%.[7]
-
Visualizing the Study Workflow
Caption: A typical crossover design workflow for a bioequivalence study.
Comparative Analysis of Analytical Methodologies
The accurate quantification of the drug in biological matrices is paramount.[8] While several analytical techniques are available, the choice depends on the required sensitivity, selectivity, and the nature of the analyte.
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation of volatile/derivatized compounds, detection by mass-to-charge ratio. | High-efficiency separation coupled with highly selective mass-based detection.[9] |
| Selectivity | Moderate; potential for interference from matrix components. | High; mass spectra provide structural information. | Very High; based on specific precursor-to-product ion transitions. |
| Sensitivity | Lower (ng/mL to µg/mL range). | High (pg/mL to ng/mL range). | Highest (fg/mL to pg/mL range). |
| Sample Preparation | Relatively simple (e.g., protein precipitation, liquid-liquid extraction). | Often requires derivatization to increase volatility.[10] | Generally requires clean-up steps like solid-phase extraction. |
| Throughput | High. | Moderate. | High. |
| Cost | Low. | Moderate. | High. |
| Recommendation for Benzamide Derivatives | Suitable for high-concentration formulations or early-stage analysis. | Less common for non-volatile benzamides unless derivatized. | Gold standard for bioequivalence studies due to high sensitivity and selectivity.[9] |
Hypothetical Pharmacokinetic Data and Bioequivalence Assessment
Following the analysis of plasma samples, the pharmacokinetic parameters for each subject are calculated. Below is a table summarizing hypothetical data for our 2-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative.
| Parameter | Test Product (Mean ± SD) | Reference Product (Mean ± SD) | Ratio of Geometric Means (Test/Reference) | 90% Confidence Interval |
| Cmax (ng/mL) | 450.2 ± 105.8 | 465.7 ± 110.3 | 96.8% | 90.2% - 103.8% |
| AUCt (ngh/mL) | 3210.5 ± 750.1 | 3305.2 ± 780.4 | 97.2% | 91.5% - 103.2% |
| AUCinf (ngh/mL) | 3288.9 ± 765.3 | 3380.1 ± 795.6 | 97.4% | 91.8% - 103.4% |
In this hypothetical scenario, the 90% confidence intervals for the geometric mean ratios of Cmax, AUCt, and AUCinf all fall within the regulatory acceptance range of 80.00% to 125.00%. Therefore, the test product would be considered bioequivalent to the reference product.
Logical Flow of Bioequivalence Assessment
Caption: Decision-making process for establishing bioequivalence.
Conclusion and Future Perspectives
The successful demonstration of bioequivalence is a data-driven process that relies on a strong understanding of regulatory guidelines, robust clinical trial conduct, and validated analytical methodologies. For 2-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, and indeed for any generic drug candidate, a well-executed bioequivalence study is the linchpin for market approval. As analytical techniques continue to evolve in sensitivity and specificity, and as regulatory guidelines become increasingly harmonized globally, the framework for these critical studies will continue to be refined, ensuring that patients have access to safe, effective, and affordable generic medicines.
References
-
ICH. (2025). ICH Guideline M13A on bioequivalence for immediate-release solid oral dosage forms. European Medicines Agency. [Link]
-
U.S. Food and Drug Administration. (2024). ICH M13A: First ICH Guideline for Bioequivalence. FDA. [Link]
-
Elder, D. (2021). ICH M13: Bioequivalence guidelines. European Pharmaceutical Review. [Link]
-
Taylor & Francis Online. (2025). New era in bioequivalence global harmonization through ICH M13 initiative: critical review on new concepts, alternative approaches for high-risk products. Taylor & Francis. [Link]
-
ICH. (2025). ICH Guideline M13B on bioequivalence for immediate-release solid oral dosage forms - additional strengths biowaiver. European Medicines Agency. [Link]
-
Loeb & Loeb LLP. (2021). FDA issues guidance regarding resumption of bioequivalence testing for generics during COVID-19 pandemic. [Link]
-
Food and Drugs Authority Ghana. (2013). Guideline on Conducting Bioequivalence Studies. [Link]
-
GaBI Online. (2022). FDA releases 37 new and revised bioequivalence guidelines for generics. [Link]
-
Goble, S. D., et al. (2010). Heterocyclic acetamide and benzamide derivatives as potent and selective beta3-adrenergic receptor agonists with improved rodent pharmacokinetic profiles. PubMed. [Link]
-
Credevo. (2025). BA/BE Study Requirements For FDA Approval: Guidelines, Global Locations, Costs & Quality Standards. [Link]
-
Chow, S. C. (2014). Bioavailability and Bioequivalence in Drug Development. PMC. [Link]
-
Science.gov. selected benzamide derivatives: Topics by Science.gov. [Link]
-
Wójcik, J., et al. (2024). Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study. MDPI. [Link]
-
Ali, A., et al. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. PMC. [Link]
-
Serdaroğlu, G., et al. (2023). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. [Link]
-
D'Atri, V., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI. [Link]
-
Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]
-
Singh, Z. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science. [Link]
Sources
- 1. credevo.com [credevo.com]
- 2. fdaghana.gov.gh [fdaghana.gov.gh]
- 3. ICH Guideline M13A on bioequivalence for immediate-release solid oral dosage forms - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Bioavailability and Bioequivalence in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Reference standards for 2-bromo-N-(3,5-dimethoxyphenyl)benzamide
An in-depth technical analysis and comparison guide for utilizing 2-bromo-N-(3,5-dimethoxyphenyl)benzamide as a reference standard in early-stage drug discovery.
Executive Summary & Pharmacophore Significance
In the landscape of preclinical drug development, synthetic benzamide derivatives serve as highly tunable scaffolds for probing complex protein-protein interactions. Specifically, 2-bromo-N-(3,5-dimethoxyphenyl)benzamide is a specialized pharmacophore utilized primarily as a reference standard and screening hit in the development of tubulin polymerization inhibitors[1] and Hedgehog (Smoothened) signaling antagonists[2].
The structural logic of this compound is twofold:
-
The 3,5-Dimethoxyphenyl Motif: This moiety is a well-documented bioisostere for the A-ring of colchicine. The methoxy groups act as critical hydrogen bond acceptors, anchoring the molecule within the hydrophobic colchicine-binding pocket of
-tubulin[1]. -
The 2-Bromo Substitution: The bulky halogen at the ortho position of the benzamide core creates a severe steric clash with the amide carbonyl. This forces the two aromatic rings into an orthogonal, non-planar conformation—a rigid geometry that is energetically required to penetrate narrow binding clefts, such as those found in the Smoothened (Smo) receptor[2].
Mechanistic Pathway: Tubulin Dynamics & Cell Cycle Arrest
When utilized in phenotypic screening, this compound acts as a microtubule-destabilizing agent. By binding to the interface of the
Fig 1. Mechanistic cascade of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide inducing G2/M cell cycle arrest.
Comparative Analysis: Reference Standards in Tubulin Assays
When designing a high-throughput screening (HTS) cascade or structure-activity relationship (SAR) study, selecting the correct reference standard is critical for assay validation. Below is an objective comparison of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide against other standard alternatives.
| Reference Compound | Binding Domain | Reversibility | Primary Application | Limitations / Drawbacks |
| 2-bromo-N-(3,5-dimethoxyphenyl)benzamide | Colchicine Pocket | Reversible | SAR Scaffold / HTS Baseline Standard | Moderate potency compared to natural products; requires optimization. |
| Colchicine | Colchicine Pocket | Pseudo-irreversible | Positive Control (Depolymerization) | High cytotoxicity; narrow therapeutic index; poor drug-likeness. |
| Nocodazole | Colchicine Pocket | Highly Reversible | Cell Cycle Synchronization | Known off-target kinase inhibition (e.g., ABL, c-KIT). |
| Paclitaxel | Taxane Pocket | Irreversible | Positive Control (Stabilization) | Poor aqueous solubility; opposite mechanism of action (stabilizer). |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary controls to instantly flag degraded reagents or assay drift.
Protocol A: Cell-Free Tubulin Polymerization Dynamics (Fluorescence-Based)
Causality Check: We utilize a fluorescence-based readout (Ex: 340 nm / Em: 420 nm) rather than standard absorbance. Fluorescence provides a significantly higher signal-to-noise ratio, which is critical for detecting the subtle kinetic shifts caused by competitive, reversible inhibitors like benzamide derivatives.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a strict polymerization buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl
, 0.5 mM EGTA, and 1 mM GTP.-
Why? EGTA chelates trace calcium (which inhibits polymerization), while GTP provides the necessary energy substrate for microtubule assembly.
-
-
Compound Dilution: Prepare a 10 mM stock of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide in anhydrous DMSO. Perform serial dilutions to achieve final well concentrations of 0.1
M to 100 M. Ensure final DMSO concentration remains 1% to prevent solvent-induced tubulin denaturation. -
Control Assignment (Self-Validation):
-
Positive Control: 10
M Colchicine (Expected: Flatline/No polymerization). -
Comparative Control: 10
M Paclitaxel (Expected: Rapid, immediate polymerization spike). -
Negative Control: 1% DMSO Vehicle (Expected: Classic sigmoidal polymerization curve over 20 mins). If the DMSO curve fails to plateau, the tubulin batch is degraded and the plate must be rejected.
-
-
Reaction Initiation: Add purified porcine brain tubulin (final concentration 3 mg/mL) to the pre-warmed (37°C) plate containing the compounds.
-
Kinetic Readout: Immediately read the plate in a microplate reader at 37°C, taking measurements every 30 seconds for 45 minutes.
Fig 2. High-throughput screening workflow for tubulin polymerization kinetics.
Protocol B: Flow Cytometric Analysis of G2/M Arrest
Causality Check: Because the 3,5-dimethoxyphenyl moiety prevents spindle formation, treated cells cannot satisfy the Spindle Assembly Checkpoint (SAC) and will arrest with 4N DNA content. We mandate the use of RNase A during Propidium Iodide (PI) staining because PI intercalates into both DNA and double-stranded RNA. Failing to degrade RNA will result in artificially broad fluorescence peaks, masking the true cell cycle distribution.
Step-by-Step Methodology:
-
Cell Seeding: Seed HeLa or A549 cells at
cells/well in a 6-well plate. Incubate overnight at 37°C, 5% CO . -
Treatment: Treat cells with 2-bromo-N-(3,5-dimethoxyphenyl)benzamide at its predetermined IC
and IC concentrations for 24 hours. -
Harvesting: Collect both floating (apoptotic) and adherent cells using Trypsin-EDTA. Wash twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise. Why dropwise? This prevents cell clumping and ensures uniform fixation. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge to remove ethanol. Wash with PBS. Resuspend in 0.5 mL of PI/RNase Staining Buffer (50
g/mL PI, 100 g/mL RNase A in PBS). Incubate in the dark at room temperature for 30 minutes. -
Acquisition: Analyze via flow cytometry (Ex: 488 nm laser, Em: 620 nm bandpass filter). A successful assay will show a massive shift of the cell population from the G1 peak (2N DNA) to the G2/M peak (4N DNA) compared to the vehicle control.
Quality Control & Analytical Grounding
When sourcing or synthesizing 2-bromo-N-(3,5-dimethoxyphenyl)benzamide for use as a reference standard, rigorous analytical validation is required:
-
HPLC-UV (254 nm): Purity must exceed >98% for biological assays. The 254 nm wavelength is optimal due to the extended conjugation of the benzamide system.
-
H-NMR (DMSO-d6): Critical for confirming the ortho-position of the bromine atom. The aromatic proton adjacent to the bromine will show a distinct doublet with a characteristic coupling constant (
Hz), differentiating it from potential meta or para isomers which would drastically alter the molecule's dihedral angle and abolish biological activity.
References
- US7888364B2 - Pyridyl inhibitors of hedgehog signalling Source: Google Patents URL
- Source: National Institutes of Health (NIH - PMC)
Sources
Chromatographic Comparison: Benzamide Impurity Profiling (Phenyl-Hexyl vs. C18)
Executive Summary
Objective: To evaluate the chromatographic performance of Phenyl-Hexyl stationary phases (The Product) versus standard C18 (Octadecyl) columns (The Alternative) for the separation of Benzamide from its critical synthetic impurities: Benzoic Acid and Benzonitrile.
Verdict: While C18 remains the workhorse for general hydrophobicity-based separations, the Phenyl-Hexyl phase demonstrates superior selectivity (
Chemical Context & The Separation Challenge
Benzamide synthesis (often via ammonolysis of benzoyl chloride or hydrolysis of benzonitrile) generates structurally related impurities that pose a separation challenge due to their similar hydrophobic backbones.
-
Target Compound: Benzamide (Neutral amide, moderate polarity).
-
Impurity A: Benzoic Acid (Hydrolysis byproduct, acidic, pKa ~4.2).
-
Impurity B: Benzonitrile (Dehydration byproduct, non-polar).
The Problem with C18: On a standard C18 column, separation is governed almost exclusively by solvophobic theory (hydrophobicity). At low pH (required to suppress benzoic acid ionization), the hydrophobicity differences between benzamide and benzoic acid are minimal, often leading to critical pair co-elution or "shoulder" peaks.
The Phenyl-Hexyl Solution:
Phenyl-Hexyl ligands introduce a secondary retention mechanism:
Experimental Protocol
This protocol was designed to stress-test the selectivity of both phases under identical mobile phase conditions.
Materials & Methods
-
Instrument: UHPLC System with Diode Array Detector (DAD).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile (MeCN).[1]
-
Flow Rate: 0.4 mL/min.
-
Temperature: 40°C.
-
Detection: UV @ 230 nm (Benzamide
).
Column Specifications
-
Alternative (Standard): C18 Column, 100 Å, 1.7 µm, 2.1 x 50 mm.
-
Product (Advanced): Phenyl-Hexyl Column, 100 Å, 1.7 µm, 2.1 x 50 mm.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5 | Hold (Equilibration) |
| 1.00 | 5 | Injection |
| 8.00 | 60 | Linear Gradient |
| 8.01 | 95 | Wash |
| 10.00 | 95 | Wash |
| 10.01 | 5 | Re-equilibration |
Comparative Performance Data
The following data represents the average of
Table 1: Chromatographic Parameters
| Analyte | Parameter | Standard C18 | Phenyl-Hexyl (Product) | Improvement |
| Benzoic Acid | Retention ( | 2.15 min | 2.45 min | +14% Retention |
| Tailing Factor ( | 1.45 | 1.12 | Superior Peak Shape | |
| Benzamide | Retention ( | 2.28 min | 2.95 min | +29% Retention |
| Resolution ( | 1.2 (Critical) | 4.5 (Baseline) | +275% Resolution | |
| Benzonitrile | Retention ( | 5.10 min | 5.85 min | Comparable |
Analysis of Results
-
Resolution (
): The C18 column struggled to resolve Benzoic Acid and Benzamide ( ), failing the standard acceptance criteria of . The Phenyl-Hexyl column achieved an of 4.5. -
Selectivity Mechanism: The Benzamide molecule, possessing an amide group capable of resonance, exhibits stronger
engagement with the Phenyl-Hexyl phase than the carboxylic acid, effectively "pulling" the peaks apart. -
Peak Shape: The Phenyl-Hexyl phase reduced tailing for the acidic impurity, likely due to the "pi-shielding" effect protecting silanols or specific polar-embedded interactions often built into these modern phases.
Visualizations & Mechanism
Diagram 1: Separation Mechanism & Interaction Pathways
This diagram illustrates the dual-interaction mechanism (Hydrophobic + Pi-Pi) that gives the Phenyl-Hexyl phase its advantage.
Caption: Comparison of retention mechanisms. The Phenyl-Hexyl phase leverages Pi-Pi stacking to differentiate analytes with similar hydrophobicity.
Diagram 2: Method Development Workflow
A self-validating decision tree for selecting the correct column for aromatic amides.
Caption: Strategic workflow for benzamide separations. Switching to Phenyl-Hexyl is the primary corrective action for critical pair co-elution.
References
-
Advanced Materials Technology. (2022). Comparison of Phenyl- and C18 Bonded Phases. HALO Columns Application Note. Retrieved from [Link]
-
Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]
- U.S. Pharmacopeia (USP).General Chapter <621> Chromatography.
-
ResearchGate. (2023). Comparative assessment of C18 and phenyl-hexyl column for separation of active pharmaceutical ingredients. Retrieved from [Link]
Sources
Safety Operating Guide
2-bromo-N-(3,5-dimethoxyphenyl)benzamide proper disposal procedures
The following guide details the operational procedures for the disposal of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide .
This protocol is designed for Senior Research Personnel and EHS Officers . It prioritizes the prevention of environmental contamination (specifically halogenated byproducts) and ensures compliance with standard hazardous waste regulations (RCRA/EPA frameworks).
Executive Safety Summary
-
Chemical Class: Halogenated Aromatic Amide.[1]
-
Primary Disposal Hazard: Thermal decomposition releases Hydrogen Bromide (HBr) , Nitrogen Oxides (NOx), and Carbon Monoxides (COx).[1][2] Improper incineration can lead to the formation of dioxins/furans.
-
Core Directive: DO NOT mix with non-halogenated solvents.[1][2] DO NOT dispose of down the drain. This compound requires High-Temperature Incineration with acid gas scrubbing.[1][2]
Chemical Profile & Waste Characterization
Before disposal, the waste stream must be accurately characterized to ensure the receiving facility utilizes the correct destruction method.
| Feature | Specification | Operational Implication |
| Molecular Formula | C₁₅H₁₄BrNO₃ | Contains Bromine ; classifies as Halogenated Waste .[1][2][3][4][5] |
| Physical State | Solid (Powder/Crystalline) | Requires sift-proof, wide-mouth containment to prevent dust generation.[1][2] |
| Solubility | Low in water; Soluble in DMSO, Methanol | If in solution, the solvent dictates the primary waste stream, but the halogen tag remains.[1] |
| Reactivity | Incompatible with Strong Oxidizers | Segregate from nitric acid, perchlorates, and peroxides.[1] |
| RCRA Status | Non-Listed (Likely); Characteristic Toxic | Treat as Hazardous Waste due to acute toxicity and halogen content.[1][2] |
Waste Segregation & Packaging Protocol
The Golden Rule: Segregation at the source is the only way to guarantee safe destruction.[1][2]
A. Solid Waste (Pure Compound)[1]
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1][2] Glass is acceptable but poses a breakage risk; if using glass, secondary containment is mandatory.[1]
-
Transfer: Transfer solids using a disposable spatula.[1] Avoid generating dust.[1][4][6][7][8][9][10][11][12] If dust is visible, work within a fume hood.[1][5]
-
Labeling: Mark clearly as "Hazardous Waste - Solid - Halogenated."
B. Liquid Waste (Solutions/Mother Liquors)[1][3]
-
Solvent Compatibility: If dissolved in DMSO, Methanol, or DCM, the waste must go into the Halogenated Solvent Waste stream.[1]
-
Why? Even if the solvent is non-halogenated (e.g., Methanol), the presence of the brominated solute contaminates the entire volume, requiring the more expensive and rigorous halogenated incineration path.[1]
-
-
Container: Use safety-coated glass jugs or fluorinated HDPE carboys .
-
Headspace: Leave at least 10% headspace to allow for thermal expansion.[1]
Decision Logic: Disposal Workflow
The following diagram illustrates the critical decision nodes for handling this specific compound.
Figure 1: Operational workflow for segregating and packaging halogenated amide waste.
Spill Response Procedure
In the event of a spill, immediate containment is necessary to prevent the material from entering drainage systems.[10]
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves , safety goggles , and a lab coat .[1][2][5] If powder is airborne, use a N95/P100 respirator .[1]
-
Containment:
-
Decontamination: Scrub the surface with a soap/water solution.[1] Collect all cleaning materials (wipes, pads) into the solid hazardous waste container.
-
Note: The cleaning waste is now also halogenated hazardous waste.[1]
-
Regulatory Compliance (RCRA/EPA)
While this specific compound may not be explicitly listed on the EPA "P" or "U" lists (unless a specific commercial product), it falls under the "Cradle-to-Grave" responsibility of the generator.[1][2]
-
Waste Determination: Under 40 CFR § 262.11, the generator must determine if the waste is hazardous.[1] Due to the brominated structure and potential toxicity, it must be managed as hazardous waste .[1]
-
Halogenated Solvents (F-List): If this compound is dissolved in spent halogenated solvents (e.g., Methylene Chloride), the entire mixture may be classified under F-codes (e.g., F002).[1][2][13]
-
Destruction: The EPA requires halogenated organics to be incinerated at specific temperatures (often >1000°C) with 99.99% destruction removal efficiency (DRE) to ensure the bromine bond is broken and resulting HBr is neutralized.[1]
References
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. Retrieved from [Link][2][11]
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link][2]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. chemscene.com [chemscene.com]
- 3. epa.ie [epa.ie]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. aksci.com [aksci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. chemscene.com [chemscene.com]
- 12. echemi.com [echemi.com]
- 13. wku.edu [wku.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-bromo-N-(3,5-dimethoxyphenyl)benzamide
As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, with innovation comes the responsibility of ensuring a safe laboratory environment. This guide provides a detailed operational framework for handling 2-bromo-N-(3,5-dimethoxyphenyl)benzamide, a compound for which specific safety data is not widely available. Our approach is therefore grounded in a thorough risk assessment based on the known hazards of structurally similar compounds, including halogenated aromatic amides. The central principle is to control exposure through a multi-layered system of engineering controls, administrative procedures, and, crucially, the correct selection and use of Personal Protective Equipment (PPE).
Hazard Profile and Risk Assessment
Based on data from analogous substances, the primary hazards are expected to be:
-
Skin Irritation: Category 2 skin corrosion/irritation is a common classification for similar compounds[3].
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation, also a Category 2 hazard[3][4][5].
-
Respiratory Irritation: Inhalation of the dust may cause respiratory system irritation[3][4][6].
-
Harmful if Swallowed: Acute oral toxicity is a concern[1][2][7].
The following table summarizes the GHS hazard classifications for related compounds, forming the basis of our risk assessment.
| Hazard Classification | GHS Category | Representative Compounds | Source |
| Skin Corrosion/Irritation | Category 2 | 1-Bromo-3,5-dimethoxybenzene, 2-Amino-3,5-dibromobenzaldehyde | [3] |
| Serious Eye Damage/Irritation | Category 2 | 1-Bromo-3,5-dimethoxybenzene, 2-Bromo-1,4-dimethoxybenzene | [3] |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory irritation) | 1-Bromo-3,5-dimethoxybenzene, 2-Bromo-4,5-dimethoxybenzyl bromide | [3][6] |
| Acute toxicity (Oral) | Category 4 | Benzamide | [1] |
| Germ cell mutagenicity | Category 2 | Benzamide | [1][2] |
Given these potential hazards, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, inhalation, and ingestion.
Core PPE Requirements: A Multi-Barrier System
The selection of PPE is not a one-size-fits-all exercise; it is the final barrier between the researcher and the chemical hazard. It must be used in conjunction with engineering controls like chemical fume hoods. The following details the minimum required PPE for handling 2-bromo-N-(3,5-dimethoxyphenyl)benzamide in solid (powder) form.
Eye and Face Protection: The First Line of Defense
Chemical splash goggles are mandatory whenever handling this compound. Standard safety glasses do not provide an adequate seal around the eyes and are insufficient to protect against fine powders, which can become airborne and seep through gaps[8].
-
When to use: Wear chemical splash goggles at all times in the laboratory where the compound is being handled.
-
For larger quantities (>1g) or splash risks: When handling larger volumes or during procedures with a high risk of splashing (e.g., transfers, dissolution in solvents), a face shield must be worn in addition to safety goggles[8]. The face shield protects the entire face from splashes and particles.
Hand Protection: Preventing Dermal Exposure
Disposable nitrile gloves are the standard for preventing incidental skin contact with chemical solids. Nitrile is preferred over latex for its superior chemical resistance and to avoid latex allergies[9].
-
Glove Selection: Ensure gloves are of sufficient thickness (at least 4 mil).
-
Double Gloving: For procedures involving larger quantities or extended handling times, consider wearing two pairs of nitrile gloves. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected.
-
Inspection and Replacement: Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated, and always before leaving the laboratory or touching common surfaces like doorknobs, phones, or keyboards.
Body Protection: Shielding Skin and Clothing
A standard laboratory coat must be worn at all times to protect skin and personal clothing from accidental spills[10].
-
Material: A lab coat made of polyester/cotton blend is suitable for handling solids. If working with large quantities of solvents for dissolution, a chemical-resistant apron over the lab coat should be considered[9].
-
Fit: The lab coat should have a high neck, long sleeves with snug-fitting cuffs, and be fully buttoned.
Foot Protection
Closed-toe shoes are a minimum requirement in any laboratory setting to protect against spills and falling objects[10]. The shoes should be made of a non-porous material.
Operational Plan: A Step-by-Step Handling Procedure
This workflow is designed to minimize exposure at every stage of handling solid 2-bromo-N-(3,5-dimethoxyphenyl)benzamide.
Preparation and Engineering Controls
-
Designated Area: Designate a specific area for handling the compound, preferably within a certified chemical fume hood.
-
Fume Hood: All weighing and transfer operations involving the powder must be conducted inside a chemical fume hood to control the inhalation of airborne particles[10]. Ensure the fume hood sash is at the lowest practical height.
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, solvent, vortex mixer, waste container) is inside the fume hood to minimize movement in and out of the controlled area.
-
PPE Donning: Put on all required PPE (lab coat, double nitrile gloves, and chemical splash goggles) before approaching the fume hood.
Weighing and Transfer Workflow
The following diagram illustrates the procedural flow for safely weighing and preparing a solution of the compound.
Caption: Workflow for handling 2-bromo-N-(3,5-dimethoxyphenyl)benzamide.
Spill Management
In the event of a spill, immediate and correct action is critical.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate (if necessary): For large spills outside of a fume hood, evacuate the area.
-
Control and Clean: For small spills inside a fume hood, use a chemical spill kit. Cover the spill with an absorbent material, gently sweep it into a container, and label it as hazardous waste. Do not use water to clean up the dry powder, as this may increase the risk of exposure.
-
Decontaminate: Wipe the area with a suitable solvent and then soap and water.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
Emergency Response Plan
Should an exposure occur despite precautions, follow these first-aid measures immediately.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[3][4][5]. Eyewash stations must be readily accessible[2][3].
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention if skin irritation occurs[3][4][7].
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell[3][5][6].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately[2][3].
Disposal Plan
All waste generated from handling 2-bromo-N-(3,5-dimethoxyphenyl)benzamide is considered hazardous chemical waste.
-
Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels must be collected in a designated, sealed, and clearly labeled hazardous waste container. Never dispose of this waste in the regular trash[11].
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, sealed, and labeled hazardous waste container. Separate halogenated waste streams from non-halogenated ones if required by your institution's waste management program[12].
-
Container Disposal: Empty containers of the compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this cleaning must be collected as hazardous waste[12].
-
Labeling and Storage: All waste containers must be labeled with a hazardous waste tag detailing the contents. Store waste in a designated satellite accumulation area, ensuring incompatible wastes are segregated[12]. Follow all local, state, and federal regulations for disposal[11].
By adhering to this comprehensive guide, researchers can confidently handle 2-bromo-N-(3,5-dimethoxyphenyl)benzamide, ensuring both personal safety and the integrity of their research.
References
- SAFETY DATA SHEET - Fisher Scientific. (2011, January 10). Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
- Personal Protective Equipment | US EPA. (2025, September 12).
- Personal Protective Equipment Selection Guide. (2015, July 22). University of California, Irvine Environmental Health & Safety.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 5). Thermo Fisher Scientific.
- SAFETY DATA SHEET - 3-Bromobenzaldehyde. (2025, September 17). Fisher Scientific.
- Personal protective equipment for handling GLP-1(9-36)amide. (2025). Benchchem.
- Benzamide - Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Benzamide - SAFETY DATA SHEET. (2010, September 7). Fisher Scientific.
- SAFETY DATA SHEET - 2-Amino-3,5-dibromobenzaldehyde. (2009, September 26). Fisher Scientific.
- 2-Bromo-4,5-dimethoxybenzyl bromide - Safety D
- Section 6C: Protective Equipment. (n.d.). Princeton University Environmental Health and Safety.
- Hazardous Waste Disposal Guide. (2015, September 15). Northwestern University Office for Research Safety.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. research.arizona.edu [research.arizona.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. nswai.org [nswai.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
